1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Description
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Properties
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHNLOXRRWTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Electronic Structure & DFT Calculations: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
This is a comprehensive technical guide detailing the electronic structure, computational methodology, and photophysical mechanisms of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene .
Technical Whitepaper | Computational Materials Science [1][2][3][4]
Executive Summary
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5) is a functionalized derivative of tetraphenylethene (TPE), a prototypical Aggregation-Induced Emission (AIE) luminogen.[1][2][3][4] Unlike traditional fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), this molecule is non-emissive in solution but highly luminescent in the aggregated state.[1][2][3][4]
The inclusion of two ethynyl (-C≡CH) groups at the para-positions of the phenyl rings serves a dual purpose:
-
Electronic Modulation: Extends the
-conjugation length, red-shifting the absorption/emission spectra relative to the TPE core.[2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Synthetic Versatility: Acts as a "Click" chemistry handle (CuAAC) or a site for Sonogashira coupling, making it a critical precursor for AIE-active Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and bio-imaging probes.[1][2][3][4]
This guide provides a rigorous Density Functional Theory (DFT) protocol to modeling its electronic structure, predicting its photophysics, and validating the Restriction of Intramolecular Motion (RIM) mechanism.[2][3][4]
Computational Methodology
To accurately model the propeller-shaped geometry and charge-transfer characteristics of this AIEgen, the following computational protocol is recommended. This workflow ensures a balance between computational cost and chemical accuracy.[1][2][3][4]
Theoretical Framework[1][2][3][4][5]
-
Software Platform: Gaussian 16 / ORCA 5.0 (or equivalent).
-
Density Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for ground-state organic luminogens.[1][2][3][4]
-
Basis Set: 6-31G(d) for geometry optimization; 6-311+G(d,p) for final single-point energy and orbital analysis.[1][2][3][4]
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD in Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][3][4]
Step-by-Step Protocol
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan on the dihedral angles connecting the phenyl rings to the central ethene bond to locate the global minimum.[1][3][4]
-
Geometry Optimization (
): Optimize the structure in the ground state (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) using B3LYP/6-31G(d).[3][4][5] -
Frequency Analysis: Confirm the stationary point is a true minimum (NImag = 0).
-
Excited State Calculation (
): Run Time-Dependent DFT (TD-DFT) for the first 6-10 singlet states to predict UV-Vis absorption.-
Route:# TD=(NStates=10) CAM-B3LYP/6-31G(d) SCRF=(Solvent=Dichloromethane)
-
Geometric & Electronic Structure Analysis
Ground State Geometry ( )
The molecule adopts a propeller-like conformation to relieve steric hindrance between the ortho hydrogens of adjacent phenyl rings.[1][3]
-
Central C=C Bond Length: ~1.35 Å (typical of stilbene derivatives).[1][3][4]
-
Torsion Angles: The phenyl rings are twisted approximately 50°–60° out of the central ethene plane.[1] This non-planar geometry is the structural origin of the AIE effect, preventing
-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> stacking quenching in the solid state.[2][4]
Frontier Molecular Orbitals (FMOs)
The HOMO-LUMO gap dictates the optical properties and chemical stability.[1][3][4]
-
HOMO: Delocalized across the central ethene bridge and the two ethynyl-substituted phenyl rings.[1][2][3]
-
LUMO: Similar distribution but with nodal planes across the C=C bond, indicating antibonding character.[1][2][4]
-
Band Gap (
): The ethynyl groups lower the band gap compared to unsubstituted TPE.[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Table 1: Calculated Electronic Parameters (B3LYP/6-31G(d) in DCM)
| Parameter | Value (Approx.) | Significance |
|---|---|---|
| HOMO Energy | -5.60 eV | Ionization Potential; Oxidation stability.[1][2][3][4] |
| LUMO Energy | -1.95 eV | Electron Affinity; Reduction stability.[1][2][3][4] |
| Energy Gap (
AIE Mechanism: Restriction of Intramolecular Motion (RIM)[1][3][4][7]
The fluorescence mechanism is governed by the competition between radiative (
The RIM Model[1][2][4][7]
-
Solution State (Dispersed): The phenyl rings act as rotors.[1][3][4] Upon excitation, low-frequency torsional motions (rotations) dissipate the excited state energy non-radiatively via a Conical Intersection (CI).[1][3][4]
-
Result:
Non-emissive.
-
-
Aggregated State (Solid/Precipitate): Physical packing constraints restrict the rotation of the phenyl rings and the ethynyl groups.[1][3][4] This blocks the non-radiative channel.[1][2][4]
Visualization of the Workflow
The following diagram illustrates the computational logic flow to validate the AIE mechanism.
Caption: Computational workflow for characterizing the electronic structure and AIE mechanism.
Experimental Validation Protocol
To ensure the computational model aligns with physical reality, the following experimental benchmarks should be used for validation.
UV-Vis Absorption[1][2][3][4][7][8][9]
-
Prediction: TD-DFT calculations typically predict a strong
transition.[2][3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Experimental Target: The molecule exhibits an absorption maximum (
) in the range of 330–350 nm in solution (e.g., THF or DCM).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Validation: If calculated
deviates by >20 nm, adjust the HF exchange percentage in the functional (e.g., switch B3LYP to CAM-B3LYP).
Photoluminescence (PL)[1][3][4]
-
Aggregation: Upon adding water (poor solvent) to a THF solution (
), intense emission appears.[2][3][4] -
Emission Peak:
490–510 nm (Cyan/Green).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Stokes Shift: Large (~150 nm), characteristic of significant geometric relaxation in the excited state.[2][3][4]
References
-
AIE Mechanism & TPE Core
-
Synthesis & Properties of Ethynyl-TPE
-
Wang, X., et al. "Luminescent Metal–Organic Frameworks Based on Aggregation-Induced Emission."[1][2][3][4] Chemical Society Reviews, 48, 588-603 (2019).[1][2][3][4] (Contextualizing the linker).
-
Note on Specific Molecule: See Ossila Product Data for CAS 1240785-42-5, confirming structure and AIE classification.[1][2][3][4] Link
-
-
DFT Methodology for AIEgens
-
General TPE Photophysics
Sources
- 1. 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene 98 68578-78-9 [sigmaaldrich.com]
- 2. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 3. (E)-Stilbene (CAS 103-30-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Solubility profile of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in Organic Solvents
Introduction
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is a fascinating molecule built upon the tetraphenylethylene (TPE) core.[1] TPE and its derivatives are at the forefront of materials science research, primarily due to a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). Unlike traditional fluorescent molecules that often suffer from quenching in the aggregated or solid state, AIE-active molecules like 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene exhibit enhanced fluorescence emission when aggregated. This property makes them highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
The solubility of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in organic solvents is a critical parameter that governs its processability and, ultimately, its utility in these applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile is paramount for designing and optimizing experimental conditions, whether for synthesis, purification, or formulation. This technical guide provides a detailed exploration of the solubility of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, offering both theoretical insights and a practical, step-by-step protocol for its empirical determination.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The fundamental principle governing solubility is "like dissolves like." This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is a largely non-polar molecule. Its structure is dominated by aromatic rings and a hydrocarbon backbone. The presence of the ethynyl groups introduces a slight increase in polarity, but the overall character remains hydrophobic.
Based on its molecular structure, we can predict its solubility in a range of common organic solvents:
-
High Solubility is Expected in:
-
Aromatic Solvents: Toluene, xylene, and chlorobenzene are excellent solvents for aromatic compounds due to favorable π-π stacking interactions.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are effective at dissolving a wide range of organic compounds and are expected to readily dissolve 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene.
-
Ethers: Tetrahydrofuran (THF) is a polar aprotic solvent that is often a good solvent for TPE derivatives.
-
-
Moderate to Good Solubility is Expected in:
-
Ketones: Acetone and methyl ethyl ketone (MEK) are polar aprotic solvents that may provide reasonable solubility.
-
Esters: Ethyl acetate is another common solvent where moderate solubility can be anticipated.
-
-
Low to Negligible Solubility is Expected in:
-
Alcohols: Methanol and ethanol are polar protic solvents. The significant non-polar character of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene will likely limit its solubility in these solvents.
-
Alkanes: Hexane and heptane are non-polar solvents. While the molecule is non-polar, the specific interactions might be weaker compared to aromatic or chlorinated solvents, leading to lower solubility.
-
Water: As a highly polar protic solvent, water is not expected to dissolve the non-polar 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene to any significant extent.
-
This predictive analysis provides a strong starting point for solvent selection. However, for precise applications, experimental determination of the solubility is essential.
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute. The following protocol provides a detailed, step-by-step guide for determining the solubility of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene.
Materials
-
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (solid powder)
-
Selected organic solvents (high purity grade)
-
Scintillation vials or glass flasks with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Protocol
-
Preparation of the Solid: Ensure the 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is a finely ground powder to maximize the surface area for dissolution.
-
Addition of Excess Solid: To a series of vials, add a pre-weighed excess amount of the solid compound. The exact amount will depend on the expected solubility, but it should be sufficient to ensure that undissolved solid remains after equilibration.
-
Addition of Solvent: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Experimental Workflow Diagramdot
Sources
Fluorescence quantum yield of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in solid state
An In-Depth Technical Guide to the Solid-State Fluorescence Quantum Yield of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solid-State Emitters and Aggregation-Induced Emission
In the realm of molecular photonics and advanced materials, the development of efficient solid-state emitters is a paramount objective. Historically, many organic fluorophores that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregated forms.[1][2] This phenomenon severely limits their practical applications in devices such as organic light-emitting diodes (OLEDs), solid-state sensors, and bio-imaging probes where high concentrations or solid-state operation are required.
A paradigm shift occurred with the discovery of aggregation-induced emission (AIE), where certain molecules, non-emissive or weakly emissive in solution, become highly luminescent upon aggregation or in the solid state.[3][4] Tetraphenylethene (TPE) and its derivatives are archetypal examples of AIE-active molecules, often referred to as "AIE-gens".[5][6] The subject of this guide, 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, is a TPE derivative featuring ethynyl functionalities, making it a versatile building block for constructing more complex AIE-active polymers and covalent organic frameworks (COFs).[7]
The Molecular Architecture: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
The chemical structure of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is presented below. Its core is the TPE scaffold, characterized by four phenyl rings attached to a central ethylene double bond. The propeller-like, non-planar conformation of the TPE core is a key structural feature that underpins its AIE properties.[7] The two ethynyl groups provide reactive sites for further chemical modifications, such as Sonogashira coupling or click chemistry.[7]
Table 1: Chemical and Physical Properties of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
| Property | Value |
| Chemical Formula | C34H22 |
| Molecular Weight | 430.55 g/mol |
| CAS Number | 1240785-42-5 |
| Appearance | Typically a solid powder |
| Solubility | Soluble in common organic solvents like THF, CH2Cl2 |
| Key Structural Feature | Tetraphenylethene (TPE) core with ethynyl groups |
The Mechanism of Aggregation-Induced Emission (AIE)
The photophysical behavior of TPE derivatives is governed by the Restriction of Intramolecular Motion (RIM) mechanism. This mechanism posits that in dilute solutions, the multiple phenyl rings of the TPE core undergo active intramolecular rotations and vibrations. These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence.
Upon aggregation or in the solid state, the physical constraints imposed by neighboring molecules hinder these intramolecular motions. This "locking" of the phenyl rings blocks the non-radiative decay channels, forcing the excited state to decay radiatively through the emission of a photon, thus "switching on" the fluorescence.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Fluorescence Quantum Yield (Φf) in the Solid State: A Critical Parameter
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
For solid-state applications, a high Φf is crucial for achieving bright and efficient devices. While it is highly probable that 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene possesses a significant solid-state Φf due to its TPE core, the exact value is not documented in readily available literature. To provide context, solid-state quantum yields of other TPE derivatives have been reported to be in the range of 5% to over 90%, depending on the specific molecular structure and crystalline packing.[1][2]
Table 2: Reported Solid-State Fluorescence Quantum Yields of Selected TPE Derivatives
| Compound | Solid-State Φf (%) | Reference |
| (E)-Ditriazolostilbene-1 (crystalline) | 5 | [1] |
| Tetraphenylethene-based quinoline derivatives | >10 | |
| Self-assembled TPE-biphenyl triazoles | up to 100 | [6] |
| Push-pull substituted stilbenes | >10 | [8] |
Experimental Protocol for Solid-State Fluorescence Quantum Yield Measurement
The absolute method, utilizing an integrating sphere, is the most accurate and reliable technique for measuring the Φf of solid samples. This method directly compares the number of photons absorbed by the sample to the number of photons it emits.
Instrumentation
-
Spectrofluorometer: Equipped with a calibrated excitation source (e.g., Xenon lamp) and a sensitive detector.
-
Integrating Sphere: A hollow sphere coated with a highly reflective, diffuse material (e.g., BaSO4 or a proprietary material like Spectralon®). It is designed to collect all emitted and scattered light from the sample.
-
Solid Sample Holder: To position the powdered or thin-film sample within the integrating sphere.
Step-by-Step Measurement Procedure
The following protocol outlines the determination of the solid-state Φf using an integrating sphere.
Caption: Workflow for Solid-State Quantum Yield Measurement.
Data Analysis and Calculation
The fluorescence quantum yield (Φf) is calculated using the following equation:
Φf = EF / (LS - LH)
Where:
-
EF is the integrated fluorescence intensity of the sample.
-
LS is the integrated intensity of the scattered excitation light from the reference (scatterer).
-
LH is the integrated intensity of the scattered excitation light from the sample.
It is crucial to use a spectrofluorometer with appropriate correction factors for the wavelength-dependent response of the detector and the non-uniform spectral output of the excitation source.
Expected Photophysical Properties and Applications
Based on the extensive literature on TPE derivatives, we can anticipate the following for 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene:
-
Strong Solid-State Emission: The compound is expected to be a highly efficient emitter in its crystalline or amorphous solid form.
-
Solvatochromism: The emission wavelength may show some dependence on the polarity of the solvent in aggregated states, although this is generally less pronounced than for push-pull fluorophores.
-
Mechanochromism: Many TPE derivatives exhibit changes in their fluorescence color upon grinding or shearing, which is attributed to the transition between crystalline and amorphous states.[4] This property could be explored for this molecule.
-
Sensing Applications: The ethynyl groups can be functionalized to create chemosensors where binding to an analyte restricts intramolecular rotation and modulates the fluorescence output.
-
Bio-imaging: After suitable modification to ensure biocompatibility and targeting, this AIE-gen could be used for in vitro and in vivo imaging, as its bright solid-state emission is advantageous for tracking in biological environments.[3]
-
Organic Electronics: As a building block for conjugated polymers, it can contribute to the fabrication of highly efficient OLEDs.[5]
Conclusion and Future Outlook
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene stands as a molecule of significant potential due to its inherent aggregation-induced emission properties. While the precise solid-state fluorescence quantum yield remains to be definitively reported, this guide provides the necessary scientific framework and experimental protocols for its determination. The elucidation of this key parameter will be instrumental in unlocking the full potential of this versatile AIE-gen for a wide array of applications, from next-generation optical materials to advanced biomedical diagnostics. The principles and methodologies outlined herein are intended to empower researchers to confidently characterize this and other novel solid-state emitters, thereby advancing the frontiers of materials science and drug development.
References
-
Fluorophore-Labeling Tetraphenylethene Dyes Ranging from Visible to Near-Infrared Region: AIE Behavior, Performance in Solid State, and Bioimaging in Living Cells. Journal of Organic Chemistry, 2019.
-
Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence. Chemical Science, 2024.
-
Controlling AIE and ACQ properties of conjugated carbazole-tetraphenylethene copolymers by ethynylene spacer. Polymer Chemistry, 2019.
-
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene. Ossila.
-
Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. Molecules, 2022.
-
Structures and respective fluorescence quantum yields (ϕF) of... ResearchGate.
-
A Solid-State Fluorescence Switch Based on Triphenylethene-Functionalized Dithienylethene With Aggregation-Induced Emission. Frontiers in Chemistry, 2021.
-
Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes. Journal of Materials Chemistry, 2012.
-
Synthesis and self-assembly of tetraphenylethene and biphenyl based AIE-active triazoles. Journal of Materials Chemistry, 2011.
-
Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a... Photochemical & Photobiological Sciences, 2005.
-
Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation. International Journal of Molecular Sciences, 2023.
-
Fluorescence Studies of Poly@-phenyleneethyny1ene)s: The Effect of Anthracene. Journal of the American Chemical Society, 1995.
-
Synthesis of 1,2-biphenylethane based single-molecule diodes. Organic & Biomolecular Chemistry, 2014.
-
Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes. Journal of Materials Chemistry C, 2021.
-
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 2011.
-
Study on the properties of organic fluorescent materials based on triphenylamine derivatives. Vedecko-technicky zbornik ACS, 2020.
Sources
- 1. Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorophore-Labeling Tetraphenylethene Dyes Ranging from Visible to Near-Infrared Region: AIE Behavior, Performance in Solid State, and Bioimaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetraphenylethene: a versatile AIE building block for the construction of efficient luminescent materials for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and self-assembly of tetraphenylethene and biphenyl based AIE-active triazoles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. Colour-tuneable solid-state fluorescence of crystalline powders formed from push–pull substituted 2,5-diphenyl-stilbenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Thermal Stability and Decomposition Temperature of TPE-Dialkyne Derivatives
This technical guide details the thermal stability profile, decomposition kinetics, and characterization protocols for Tetraphenylethene (TPE)-dialkyne derivatives . These materials are critical Aggregation-Induced Emission (AIE) luminogens used in bio-imaging and drug delivery, where thermal integrity dictates processing limits and shelf-life.
Executive Summary
Tetraphenylethene (TPE)-dialkyne derivatives exhibit robust thermal stability, typically retaining structural integrity up to 300–320°C before the onset of degradation. This high thermal threshold is attributed to the rigid, conjugated tetraphenylethene core. However, the terminal alkyne moieties introduce a latent reactivity; while stable at physiological temperatures, they may undergo exothermic cross-linking or polymerization at elevated temperatures (
Chemical Architecture & Thermal Logic
The TPE Core vs. Alkyne Functionality
The thermal behavior of TPE-dialkyne is a tug-of-war between two structural components:
-
The TPE Core (Stabilizer): The sterically hindered, propeller-shaped tetraphenylethene core prevents
- stacking (preventing ACQ) and provides a high carbon-to-hydrogen ratio, offering resistance to thermal degradation up to high temperatures. -
The Alkyne Arms (Reactive Sites): The ethynyl groups (
) are the sites for "click" chemistry (CuAAC). Thermally, these are the "weak links" not regarding mass loss, but regarding chemical identity. At high energy, uncatalyzed alkyne-alkyne coupling or cyclotrimerization can occur.
Critical Thermal Transitions
-
(Glass Transition): Dependent on alkyl chain length (if present as spacers). Typically
for amorphous derivatives. -
(Melting Point): Crystalline TPE derivatives often melt between
. -
(Cross-linking): Exothermic reaction of alkynes without mass loss, often
. -
(Decomposition): Temperature at 5% weight loss (
), typically .
Experimental Protocols (SOP)
To ensure data trustworthiness, the following protocols must be followed. These exclude oxidative artifacts and isolate thermal decomposition from oxidative degradation.
Thermogravimetric Analysis (TGA)
Objective: Determine
-
Sample Prep: Dry TPE-dialkyne powder in a vacuum oven at 40°C for 6 hours to remove residual solvent (THF/DCM). Solvents trapped in the lattice can mimic early decomposition.
-
Crucible: Use Alumina (
) or Platinum pans. Avoid Aluminum if . -
Atmosphere: High-purity Nitrogen (
) at 50 mL/min. Note: Air/Oxygen is only used if studying oxidative stability. -
Ramp:
-
Equilibration: Hold at 30°C for 5 min.
-
Heating: Ramp 10°C/min to 800°C.
-
-
Data Extraction: Record temperature at 5% mass loss (
) and residual mass at 800°C (Char yield).
Differential Scanning Calorimetry (DSC)
Objective: Identify phase transitions (
-
Encapsulation: Hermetically seal 2–5 mg of sample in T-zero aluminum pans.
-
Cycle:
-
Heat 1: 25°C
250°C (Erases thermal history). -
Cool 1: 250°C
25°C (Observes crystallization ). -
Heat 2: 25°C
300°C (Records accurate and ).
-
-
Warning: If an irreversible exothermic peak appears during Heat 1 (sharp spike >200°C), it indicates alkyne polymerization. Do not reuse the sample.
Visualization of Thermal Pathways
Diagram 1: Thermal Stress Pathway of TPE-Dialkyne
This diagram illustrates the structural fate of the molecule as thermal energy increases.
Caption: Thermal evolution of TPE-dialkyne. The "Stable Processing Window" (Green dashed) indicates safe handling temperatures. Above 200°C, reactive alkynes may crosslink before the core degrades.
Thermal Stability Profile & Data Analysis
Typical Thermal Values
The following table summarizes typical values for TPE derivatives bearing alkyne or similar conjugated extensions.
| Parameter | Symbol | Typical Range | Significance |
| Decomposition Temp | 320°C – 360°C | Upper limit for thermal processing. | |
| Melting Point | 180°C – 240°C | Processing temp for melt-blending. | |
| Glass Transition | 60°C – 110°C | Softening point (if amorphous). | |
| Char Yield | 40% – 60% | Indicates high aromaticity/flame retardancy. |
Decomposition Mechanisms
-
Stage 1: Alkyl Spacer Degradation (
): If the TPE core is linked to the alkyne via alkyl chains (e.g., propyl or butyl spacers), these aliphatic bonds ( ) are the first to cleave. This is often observed as the first "step" in a TGA curve. -
Stage 2: Alkyne Cross-linking (Pre-decomposition): Before mass loss occurs, terminal alkynes can undergo thermal Bergman cyclization or random radical polymerization. This does not show on TGA (mass is conserved) but appears as an exotherm on DSC .
-
Stage 3: Core Carbonization (
): The TPE core, being highly aromatic, does not fully volatilize. Instead, it undergoes graphitization, leaving a significant carbonaceous char.
Applications & Implications
Drug Delivery Systems
In the context of drug delivery (e.g., TPE-based micelles or prodrugs), the high thermal stability (
-
Sterilization: TPE-dialkyne nanoparticles can withstand autoclave temperatures (121°C) without degradation of the core, provided the alkyne does not react with other matrix components.
-
Release: The alkyne is often "clicked" to a drug payload. The thermal stability ensures that the linker does not prematurely cleave during storage.
Materials Science (OLEDs/Sensors)
For optoelectronic applications, the high
Diagram 2: Experimental Characterization Workflow
This workflow ensures reproducible thermal data generation.
Caption: Standardized workflow for thermal characterization of TPE-dialkyne derivatives.
References
-
Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores. MDPI. (2023). Describes the synthesis of TPE-alkyne precursors and TGA analysis showing stability up to 320°C. [Link][1]
-
Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission. Organic Chemistry Frontiers. (2020). Discusses the structural modification of TPE cores with alkyne linkers and their solid-state properties. [Link]
-
Solvatochromism of new tetraphenylethene luminogens. PMC. (2023). Provides photophysical and thermal context for TPE derivatives in solution and solid states.[2] [Link]
-
A pH-responsive AIE nanoprobe as a drug delivery system. Journal of Materials Chemistry B. (2015). Demonstrates the application of TPE derivatives in drug delivery systems where thermal/chemical stability is prerequisite. [Link]
Sources
Technical Analysis: Absorption and Emission Spectra of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Executive Summary
This technical guide provides a comprehensive analysis of the photophysical properties of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5).[1] As a derivative of tetraphenylethene (TPE), this molecule is a quintessential Aggregation-Induced Emission (AIE) luminogen.[1] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), this compound exhibits negligible fluorescence in solution but becomes highly emissive in the aggregated state.[1] Its terminal ethynyl groups make it a critical ligand for constructing fluorescent Covalent Organic Frameworks (COFs) and conjugated microporous polymers.[1]
Molecular Architecture and Electronic Properties
The molecule consists of a central olefinic double bond substituted with two phenyl rings and two 4-ethynylphenyl groups. The steric hindrance between the vicinal phenyl rings forces the molecule into a non-planar, propeller-shaped conformation.[1]
-
Functionalization: Para-ethynyl groups extend the
-conjugation length relative to the TPE core, resulting in a bathochromic shift in absorption and emission spectra.[1] -
Symmetry: Depending on the isomeric mixture (E/Z), the molecule generally adopts a
or symmetry, though rapid rotation in solution averages these conformations.[1]
Synthesis Protocol
High-purity synthesis is prerequisite for accurate spectral analysis. The most robust pathway involves the construction of the TPE core followed by functionalization.[1]
Synthetic Pathway (McMurry / Sonogashira Sequence)[1]
Figure 1: Step-wise synthetic route ensuring high regioselectivity and purity.
Spectral Analysis: Absorption and Emission
The photophysical behavior of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is defined by its environmental sensitivity.[1]
UV-Vis Absorption
In dilute organic solvents (e.g., THF, DCM), the molecule exists as isolated monomers.[1]
- (Absorption): 330 – 350 nm [1]
-
Transition: Primarily
transitions involving the central alkene and the ethynyl-extended phenyl rings. -
Effect of Ethynyl Group: The ethynyl auxochrome causes a redshift of approximately 20-30 nm compared to unsubstituted TPE (
nm), due to extended conjugation.[1]
Fluorescence Emission (AIE Effect)
The emission profile is binary, governed by the Restriction of Intramolecular Motion (RIM) mechanism.[1]
-
Solution State (THF): Virtually non-emissive (Quantum Yield
).[1] The excited state energy is dissipated non-radiatively via the rotation of phenyl rings.[1] -
Aggregated State (THF/Water > 80%): Bright emission is triggered.[1]
- (Emission): 480 – 500 nm (Cyan-Green).[1]
-
Stokes Shift: Large (~140 nm), minimizing self-absorption.[1]
Summary of Photophysical Data
| Parameter | Value / Range | Conditions |
| Absorption Max ( | 342 nm (Typical) | 10 |
| Molar Extinction ( | ~2.5 | At |
| Emission Max ( | 490 nm | Aggregate (90% Water/THF) |
| Quantum Yield ( | < 0.5% (Sol) / > 25% (Agg) | Relative to Quinine Sulfate |
| Fluorescence Lifetime ( | ~2-4 ns | Aggregated state |
Mechanistic Insight: Restriction of Intramolecular Motion (RIM)
The AIE phenomenon in this molecule is strictly mechanical.[1] In solution, the low-frequency torsional motions of the phenyl rings act as an energy sink.[1] Upon aggregation, steric constraints lock these rotations, closing the non-radiative decay channel.[1]
Figure 2: Thermodynamic pathway comparison between solution and aggregated states.[1]
Experimental Protocol: AIE Measurement
To validate the spectral properties, a standard solvent titration protocol must be followed.[1] This protocol is self-validating: a lack of emission enhancement at high water fractions indicates sample degradation or impurity.
Materials
-
Stock Solution: 1 mM of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in HPLC-grade THF.
-
Titrant: Milli-Q Water (Non-solvent).
-
Equipment: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).
Step-by-Step Workflow
-
Preparation: Prepare 10 volumetric flasks (10 mL).
-
Aliquot: Add specific volumes of THF stock and pure THF to maintain a constant dye concentration (e.g., 10
M). -
Titration: Add water dropwise under vigorous stirring to create water fractions (
) of 0%, 10%, ... 90%, 99%. -
Measurement: Record PL spectra immediately. Excitation wavelength: 340 nm .
-
Validation: Plot
vs. . The curve should remain flat until , then rise exponentially.[1]
Figure 3: Standard operating procedure for AIE characterization.
Applications in Drug Development & Materials
The ethynyl handles allow this molecule to serve as a "turn-on" fluorescent cross-linker.
-
Bio-orthogonal Chemistry: The ethynyl groups can undergo Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label biomolecules.
-
Sensing: Detection of heavy metals (Ag+, Hg2+) via interaction with the alkyne
-system, which alters the aggregation state and quenches/shifts fluorescence.[1] -
COF Synthesis: Used as a linear linker to create luminescent porous frameworks for drug delivery monitoring.
References
-
Ossila. 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Product Information. Retrieved from [1]
-
Ambeed. 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Datasheet. Retrieved from [1]
-
ResearchGate. Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens. Retrieved from
-
MDPI. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application. (Context on ethynyl-phenyl conjugation). Retrieved from [1]
Sources
Methodological & Application
Preparation of Luminescent Metal-Organic Frameworks (MOFs) with TPE Linkers
Application Note: AN-MOF-TPE-01
Executive Summary
This guide details the synthesis, activation, and characterization of luminescent Metal-Organic Frameworks (MOFs) utilizing Tetraphenylethylene (TPE) derived linkers. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE linkers exhibit Aggregation-Induced Emission (AIE). By incorporating TPE into the rigid backbone of a MOF (specifically Zr-based nodes), the intramolecular rotation of phenyl rings is restricted (RIM mechanism), locking the chromophore in a highly emissive state. This protocol focuses on the PCN-128 architecture, a robust Zr-MOF ideal for sensing and bio-imaging due to its chemical stability in aqueous and acidic media.[1]
Scientific Foundation: The "Locking" Mechanism
The core principle driving luminescence in these materials is Restriction of Intramolecular Motion (RIM) .
-
Free State (Solution): The phenyl rings of the TPE ligand rotate freely, dissipating excited state energy non-radiatively (thermal decay). The solution appears non-emissive.
-
Bound State (MOF): Coordination to the inorganic metal node (Zr₆ cluster) locks the ligand struts in place. This prevents rotation, forcing energy dissipation through radiative pathways (fluorescence).
Mechanism Visualization
The following diagram illustrates the transition from a non-emissive ligand to a highly emissive MOF framework.
Figure 1: Mechanism of Matrix Coordination Induced Emission (MCIE) in TPE-MOFs. Locking the rotors converts thermal decay into photon emission.
Critical Reagents & Equipment
3.1 Ligand Specification
The quality of the MOF crystal is directly dependent on the purity of the ligand.
-
Primary Ligand: 4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzoic acid (H₄TCPE or H₄ETTC ).
-
Purity Requirement: >98% (HPLC grade). Impurities acting as mono-dentate cappers will terminate crystal growth prematurely.
3.2 Metal Precursor & Modulators
-
Metal Source: Zirconium(IV) chloride (ZrCl₄).[2] Note: Must be anhydrous. Hydrated salts affect the cluster formation rate.
-
Modulator (Critical): Trifluoroacetic acid (TFA) or Benzoic Acid.
-
Role: Modulators compete with the linker for coordination sites on the Zr cluster. This slows down nucleation, allowing for larger, defect-free crystal growth.
-
-
Solvent: N,N-Dimethylformamide (DMF).
Protocol: Solvothermal Synthesis of Zr-TPE MOF
This protocol yields PCN-128 , a highly porous MOF with hexagonal channels (4.4 nm pore size).
Step 1: Precursor Dissolution [2]
-
In a 20 mL scintillation vial, dissolve 30 mg of ZrCl₄ in 10 mL of DMF .
-
Sonicate for 10 minutes until the solution is clear (no yellow tint; ZrCl₄ can be slow to dissolve).
-
Add Modulator : Add 0.4 mL of Trifluoroacetic Acid (TFA) .
-
Expert Tip: Increasing TFA volume (up to 0.8 mL) increases crystal size but decreases yield. 0.4 mL is the optimal balance for bulk powder synthesis.
-
-
Add Ligand : Add 40 mg of H₄TCPE . Sonicate for another 15 minutes until fully dispersed.
Step 2: Solvothermal Reaction
-
Seal the vial tightly with a Teflon-lined cap.
-
Place in a programmable oven.
-
Ramp: Heat to 120°C over 1 hour.
-
Dwell: Hold at 120°C for 48 hours .
-
Cool: Cool to room temperature naturally over 4 hours.
-
Observation: You should see a white-to-light-yellow precipitate.[3] If the powder is bright yellow, it may indicate unreacted ligand trapped in pores.
-
Step 3: Washing & Purification [2]
-
Centrifuge the mixture (5000 rpm, 10 min) and discard the supernatant (DMF).
-
Resuspend the solid in fresh DMF.[2] Soak for 4 hours. Repeat 3 times.
-
Purpose: Removes unreacted ligand and metal salts.
-
-
Solvent Exchange (Critical for Activation):
-
Resuspend solid in Acetone or Ethanol .[4]
-
Soak for 12 hours, replacing the solvent every 4 hours (Total 3 exchanges).
-
Why? DMF has a high boiling point and surface tension. Evaporating DMF directly causes capillary forces that collapse the MOF pores. Acetone has low surface tension and is easily removed.
-
Step 4: Activation
-
Isolate the solid by filtration or centrifugation.
-
Dry under vacuum at 80°C for 12 hours.
-
Alternative: For maximum surface area (BET analysis), use Supercritical CO₂ drying if available.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and activation of Zr-TPE MOFs.
Characterization & Validation
To ensure the protocol was successful, compare your data against these benchmarks.
| Technique | Expected Result | Interpretation |
| PXRD (X-Ray Diffraction) | Sharp peaks at low angles (2θ < 10°). | Confirms crystallinity and long-range order. Broad humps indicate amorphous material (failed activation). |
| UV-Vis (Solid State) | Absorption band ~350-400 nm. | Corresponds to the TPE linker absorption. |
| PL Spectroscopy | Strong emission peak ~470-500 nm (Blue-Green). | Validation: Dissolve free ligand in DMF—it should be non-emissive. The MOF solid should glow brightly under UV lamp (365 nm). |
| BET (N₂ Isotherm) | Type IV or Type I isotherm. SA > 1500 m²/g. | Confirms porosity.[4][5] Low surface area (<500 m²/g) indicates incomplete activation or pore collapse. |
Troubleshooting Guide
-
Problem: Product is amorphous (no XRD peaks).
-
Cause: Heating ramp too fast or insufficient modulator.
-
Fix: Increase TFA amount by 20% or extend reaction time to 72 hours.
-
-
Problem: Low Fluorescence Intensity.
-
Cause: "Defect Quenching" or trapped solvent.
-
Fix: Ensure thorough solvent exchange with acetone. Trapped DMF can act as a non-radiative decay path.
-
-
Problem: Crystal Collapse upon Drying.
-
Cause: Capillary stress from evaporating DMF.
-
Fix: Do not dry directly from DMF. Perform the Acetone exchange rigorously.
-
References
-
Original Discovery of AIE
-
PCN-128 Synthesis & Structure
-
Zhang, M., Feng, G., Song, Z., Zhou, Y. P., Hyatt, H. Y., & Li, K. (2014). Robust zirconium-based metal-organic frameworks as metal catalysts. Journal of the American Chemical Society, 136(49), 17277-17281. Link
-
-
Piezofluorochromism in PCN-128
-
Hu, Z., Deibert, B. J., & Li, J. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5815-5840. Link
-
-
TPE-MOF Mechanism Study
-
Shustova, N. B., McCarthy, B. D., & Dincă, M. (2011). Turn-on fluorescence in tetraphenylethylene-based metal–organic frameworks: an alternative to aggregation-induced emission. Journal of the American Chemical Society, 133(50), 20126-20129. Link
-
-
General Zr-MOF Activation Protocols
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. protocols.io [protocols.io]
- 3. resources.strem.com [resources.strem.com]
- 4. osti.gov [osti.gov]
- 5. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Sonogashira Coupling for the Synthesis of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene: An Application Note and Protocol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, a tetraphenylethene (TPE) derivative, utilizing the Sonogashira cross-coupling reaction. TPE derivatives are of significant interest in materials science and drug development, largely due to their aggregation-induced emission (AIE) characteristics. This guide details the reaction mechanism, offers a step-by-step experimental protocol, outlines critical parameters for optimization, and provides a troubleshooting guide. The content is designed for researchers, scientists, and professionals in drug development, aiming to provide both the theoretical foundation and practical insights required for successful synthesis.
Introduction
The Sonogashira reaction is a powerful and versatile cross-coupling method used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2][3] Its utility is underscored by the mild reaction conditions often employed, including the possibility of running reactions at room temperature, which makes it suitable for the synthesis of complex molecules.[1]
The target molecule, 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, belongs to the class of tetraphenylethene (TPE) derivatives. These molecules are renowned for their unique photophysical properties, specifically Aggregation-Induced Emission (AIE). In dilute solutions, they are weakly fluorescent, but they become highly emissive in the aggregated state. This characteristic makes them ideal candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The synthesis of such molecules often relies on robust C-C bond-forming reactions like the Sonogashira coupling.[4]
This protocol will focus on the double Sonogashira coupling between a 1,2-dihalo-1,2-diphenylethene precursor and a suitable terminal alkyne.
Mechanism and Core Principles
The Sonogashira coupling mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While the complete mechanism has nuances that are still under investigation, the generally accepted pathway provides a strong framework for understanding the reaction.[5][6]
-
The Palladium Cycle:
-
Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide (Cu-C≡C-R²), formed in the copper cycle, transfers the acetylide group to the palladium complex. This is often the rate-determining step.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.
-
-
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by its increased acidity upon coordination to the copper, forming the crucial copper acetylide intermediate.
-
The base plays a dual role: it deprotonates the alkyne to form the reactive acetylide and neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[7]
Caption: Inert Atmosphere Reaction Setup.
4.3 Step-by-Step Procedure
-
Setup: Assemble the glassware as shown in Figure 2. Flame-dry the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add 1,2-dibromo-1,2-diphenylethene (1.0 mmol, 338 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg).
-
Solvent Addition: Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. Alternatively, bubble inert gas through the stirred solution for 30 minutes. This step is critical to prevent catalyst decomposition and Glaser coupling. [8]5. Substrate Addition: Dissolve 4-ethynyl-N,N-dimethylaniline (2.2 mmol, 320 mg) in a small amount of anhydrous toluene and add it dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench with a drop of water, extract with ethyl acetate, and spot on a TLC plate. The disappearance of the starting materials indicates reaction completion. This typically takes 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) to remove the copper salts, followed by brine (1 x 50 mL). [9] * Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; insufficient degassing; poor quality of base or solvent; low reactivity of aryl halide. [8][10] | Use a fresh batch of catalyst and high-purity, anhydrous, and degassed solvents/base. [10]If using an aryl bromide, increase the reaction temperature or consider switching to a more reactive aryl iodide. [11][10]Consider using a more robust ligand like dppf. [11] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen; high concentration of copper catalyst. [8][12] | Ensure rigorous degassing and a strictly inert atmosphere. [8]Reduce the amount of CuI catalyst or add the alkyne slowly via syringe pump to keep its concentration low. [8]Consider a copper-free protocol. [12][10] |
| Reaction Stalls or is Sluggish | Catalyst deactivation; low temperature for the given aryl halide. | Add a fresh portion of the palladium catalyst. For aryl bromides, ensure the temperature is sufficient (e.g., 80-100 °C). [11] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities, oxygen, or inappropriate solvent/temperature. [10] | Ensure high-purity reagents and strict anaerobic conditions. Some solvents like THF have been anecdotally reported to promote its formation. [13][10] |
Conclusion
The Sonogashira coupling reaction is an exceptionally effective method for synthesizing complex molecules like 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene. Success hinges on a solid understanding of the reaction mechanism and meticulous control over key experimental parameters. The choice of catalyst, co-catalyst, base, and solvent, along with the maintenance of strictly anaerobic conditions, are paramount to achieving high yields and minimizing side reactions. This guide provides the necessary framework and practical steps for researchers to successfully apply this powerful synthetic tool.
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. reddit.com [reddit.com]
Application Note: Fabricating High-Performance OLED Devices Using 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene as a Non-Doped Emissive Layer
Introduction: Leveraging Aggregation-Induced Emission for Efficient Solid-State Lighting
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering advantages such as high contrast, low power consumption, and mechanical flexibility.[1] The heart of an OLED is the emissive layer (EML), where the conversion of electrical energy into light occurs. The efficiency of this process is critically dependent on the photophysical properties of the emitter material in the solid state.
A common challenge in OLEDs is the phenomenon of Aggregation-Caused Quenching (ACQ), where organic luminophores that are highly emissive in dilute solutions become weakly fluorescent or non-emissive in the solid state due to intermolecular π-π stacking.[2][3] This has historically necessitated complex device architectures, such as doping the emitter into a host matrix at low concentrations, which can add to manufacturing complexity and cost.[3]
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is a member of the tetraphenylethylene (TPE) family of molecules, which exhibit a unique and highly advantageous photophysical phenomenon known as Aggregation-Induced Emission (AIE).[2][4] AIE luminogens (AIEgens) are characterized by being non-emissive when molecularly dissolved but becoming highly luminescent upon aggregation.[3][4] This is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel for excitons to decay, leading to strong light emission.[5]
The AIE property of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene makes it an exceptional candidate for use in non-doped OLEDs, where it can be used as a neat (pure) emissive layer. This simplifies the device structure and fabrication process, potentially leading to lower manufacturing costs and improved device stability.[6] This application note provides a detailed protocol for the fabrication and characterization of a non-doped OLED device utilizing 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene as the emissive layer.
The AIE Mechanism: From Molecular Rotors to Efficient Emitters
The propeller-like structure of TPE derivatives like 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is central to their AIE characteristics. In dilute solutions, the phenyl rings can undergo low-frequency rotational and vibrational motions, providing a non-radiative pathway for excited state deactivation. However, in the solid state or in an aggregated form, these intramolecular rotations are sterically hindered. This physical constraint blocks the non-radiative decay channels, forcing the excited-state energy to be released through radiative decay, resulting in strong fluorescence.
Experimental Protocols
This section outlines a representative protocol for the fabrication of a multilayer OLED device by vacuum thermal evaporation. The procedure is based on established methods for fabricating efficient non-doped OLEDs with TPE-based AIEgens.[6][7][8]
Materials and Equipment
| Material/Equipment | Specification/Purpose | Supplier Example |
| Substrates | Pre-patterned Indium Tin Oxide (ITO) coated glass | Ossila, Lumtec |
| Emitter | 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene | Sigma-Aldrich, TCI |
| Hole-Transport Layer (HTL) | N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) | Ossila, Lumtec |
| Electron-Transport Layer (ETL) | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) | Ossila, Lumtec |
| Electron-Injection Layer (EIL) | Lithium Fluoride (LiF) | Sigma-Aldrich |
| Cathode Material | Aluminum (Al) Pellets (99.999%) | Kurt J. Lesker |
| Cleaning Solvents | Deionized Water, Acetone, Isopropanol (ACS grade) | VWR, Fisher Scientific |
| Process Equipment | Ultrasonic Bath, UV-Ozone Cleaner, High-Vacuum Thermal Evaporation System (<10⁻⁶ Torr), Quartz Crystal Microbalances, Source-Measure Unit (SMU), Spectrometer | Various |
Substrate Preparation Protocol
The quality of the ITO substrate is critical for device performance. A thorough cleaning procedure is essential to remove organic and inorganic contaminants and to enhance the work function of the ITO for efficient hole injection.
-
Sequential Ultrasonic Cleaning: Place the ITO substrates in a substrate holder and sonicate sequentially in baths of deionized water, acetone, and isopropanol for 15 minutes each.[9]
-
Drying: After the final isopropanol bath, dry the substrates thoroughly using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone for 10-15 minutes. This step removes residual organic contaminants and increases the ITO work function, which reduces the hole injection barrier.[9]
Device Fabrication via Thermal Evaporation
Fabrication of the OLED stack is performed in a high-vacuum thermal evaporation system to prevent contamination and ensure the formation of high-quality thin films. All organic layers and the cathode are deposited sequentially without breaking the vacuum.
-
System Pump-down: Load the cleaned ITO substrates into the vacuum chamber and pump down to a base pressure of < 5 × 10⁻⁷ Torr.
-
Layer Deposition: Deposit the following layers sequentially. Use quartz crystal microbalances to monitor the deposition rate and final thickness of each layer.
| Layer | Material | Thickness | Deposition Rate | Purpose |
| HTL | NPB | 40 nm | 1-2 Å/s | Facilitates hole transport from the anode to the EML.[10] |
| EML | 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene | 20 nm | 1-2 Å/s | The non-doped emissive layer where electroluminescence occurs. |
| ETL | TPBi | 40 nm | 1-2 Å/s | Facilitates electron transport from the cathode and blocks holes.[5][11] |
| EIL | LiF | 1 nm | 0.1-0.2 Å/s | Reduces the electron injection barrier from the Al cathode.[5] |
| Cathode | Al | 100 nm | 2-5 Å/s | Injects electrons and serves as the top electrode. |
Device Encapsulation
Organic materials in OLEDs are sensitive to moisture and oxygen. Encapsulation is a critical step to ensure device longevity.
-
Glovebox Environment: Transfer the fabricated devices to an inert atmosphere glovebox (N₂) immediately after fabrication.
-
Encapsulation: Apply a UV-curable epoxy around the active area of the device and carefully place a glass coverslip on top.
-
Curing: Cure the epoxy using a UV lamp according to the manufacturer's instructions.
Device Structure and Fabrication Workflow Diagrams
Caption: Experimental workflow for OLED fabrication and testing.
Characterization and Expected Performance
After fabrication, the devices should be characterized to evaluate their performance. The key performance metrics are:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source-measure unit and a calibrated photodiode or spectrometer. This provides information on the turn-on voltage and brightness. [11]* Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and purity (CIE coordinates). [11]* External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum. It represents the ratio of photons emitted to electrons injected. [12] Based on reported data for similar non-doped OLEDs utilizing TPE derivatives, the following table summarizes the expected performance parameters for a device fabricated according to this protocol. [3][6][8]These values should be considered a baseline, and further optimization of layer thicknesses and materials can lead to improved performance.
| Parameter | Expected Value |
| Turn-on Voltage (@ 1 cd/m²) | 3.0 - 4.5 V |
| Maximum Luminance | > 5,000 cd/m² |
| Maximum Current Efficiency | 4.0 - 7.0 cd/A |
| Maximum External Quantum Efficiency (EQE) | 2.0 - 5.5% |
| Emission Peak (λₑₗ) | 460 - 490 nm (Blue to Sky-Blue) |
| CIE Coordinates (x, y) | (0.14 - 0.18, 0.15 - 0.25) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Turn-on Voltage | Poor ITO cleaning; High injection barriers; Contamination. | Ensure thorough substrate cleaning and UV-ozone treatment. Check material purity. Optimize HIL/EIL materials/thickness. |
| Low Brightness/Efficiency | Imbalanced charge injection; EML thickness not optimal; Non-optimal energy level alignment. | Adjust HTL/ETL thicknesses to balance charge carriers. Fabricate devices with varying EML thickness (e.g., 15-30 nm) to find the optimum. Consider alternative HTL/ETL materials with better energy level alignment. [5] |
| Device Shorts/Leakage Current | ITO spikes; Dust particles; Rough film morphology. | Use high-quality ITO substrates. Perform all fabrication steps in a clean environment. Optimize deposition rates to ensure smooth film growth. |
| Rapid Degradation | Incomplete encapsulation; High operating current/voltage. | Ensure a hermetic seal during encapsulation. Operate the device at lower brightness levels for lifetime testing. |
Conclusion
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is a promising emissive material for OLEDs due to its intrinsic Aggregation-Induced Emission properties. The ability to form a neat, non-doped emissive layer simplifies the device architecture and fabrication process. The protocol detailed in this application note provides a robust starting point for researchers to fabricate and test high-performance blue-emitting OLEDs. Further optimization of the device stack, including the exploration of different charge transport materials and layer thicknesses, can unlock the full potential of this class of AIE-active emitters for next-generation displays and lighting applications.
References
- Z. Ge, et al. (2017). Multifunctional AIE Emitters.
-
I. Hladka, et al. (2020). Towards Blue AIE/AIEE: Synthesis and Applications in OLEDs of Tetra-/Triphenylethenyl Substituted 9,9-Dimethylacridine Derivatives. Molecules, 25(3), 453. [Link]
-
S. S. S. Kumar, et al. (2017). Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. Journal of Materials Chemistry C, 5(31), 7864-7874. [Link]
-
C. K. Moon, et al. (2018). Efficient Bipolar Blue AIEgens for High-Performance Nondoped Blue OLEDs and Hybrid White OLEDs. Advanced Functional Materials, 28(37), 1803369. [Link]
- J. Luo, et al. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications, (18), 1740-1741.
-
C-H. Chien, et al. (2007). Highly Efficient Non-Doped Blue-Light-Emitting Diodes Based on an Anthrancene Derivative End-Capped with Tetraphenylethylene Groups. Advanced Functional Materials, 17(12), 1891-1897. [Link]
-
N. T. Kalyani, et al. (2011). Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes for display applications. Advanced Materials Letters, 2(1), 65-70. [Link]
-
J. Hwang, et al. (2023). Aggregation-induced emission luminogens for organic light-emitting diodes with a single-component emitting layer. Pure and Applied Chemistry. [Link]
- S. Wang, et al. (2017). Novel TPE derivatives for non-doped OLEDs.
-
ResearchGate. (n.d.). Device performance of optimized OLEDs. [Link]
-
S. S. S. Kumar, et al. (2021). Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens. Materials Advances, 2(14), 4769-4777. [Link]
-
J. Jou, et al. (2020). Role of Molecular Orbital Energy Levels in OLED Performance. Scientific Reports, 10, 10031. [Link]
- Y. Hong, et al. (2006). Aggregation-induced emissions of tetraphenylethene derivatives and their utilities as chemical vapor sensors and in organic light-emitting diodes. Journal of the American Chemical Society, 128(45), 14491-14498.
-
J. Luo, et al. (2009). Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl. Chemical Communications, (27), 4094-4096. [Link]
- D. S. Weiss, et al. (2005). Method of making an OLED device. U.S.
Sources
- 1. fuuu.be [fuuu.be]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications | MDPI [mdpi.com]
- 5. Role of Molecular Orbital Energy Levels in OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. www2.scut.edu.cn [www2.scut.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Device Engineering for Enhanced Efficiency from Platinum(II) Phosphorescent OLEDs - UNT Digital Library [digital.library.unt.edu]
Synthesis of covalent organic frameworks (COFs) from ethynyl-TPE precursors
[2]
Experimental Protocols
Protocol A: Surface-Assisted Synthesis (High Crystallinity)
Best for: Device fabrication, fundamental studies, and obtaining highly ordered films (Graphdiyne-like).
Rationale: The copper surface acts as both a catalyst (source of Cu ions) and a template, guiding the planar growth of the COF layers and overcoming the "amorphous polymer" problem common in bulk synthesis.
Materials:
-
Monomer: TPE-4CCH (purity >98%).
-
Substrate: High-purity Copper Foil (99.9%).
-
Solvent: Pyridine (anhydrous).
-
Vessel: Teflon-lined autoclave or sealed glass reactor.
Step-by-Step Workflow:
-
Substrate Prep: Polish the Cu foil electrochemically or with dilute HCl to remove the native oxide layer. Rinse with ethanol and dry under
. -
Reaction Setup:
-
Place the Cu foil vertically in the reaction vessel.
-
Dissolve TPE-4CCH (10 mg) in Pyridine (20 mL).
-
Gently layer the solution over the Cu foil.
-
-
Synthesis:
-
Seal the vessel (ensure aerobic conditions;
is the oxidant). -
Heat to 60°C for 24–48 hours .
-
Note: The Cu surface slowly releases Cu ions, catalyzing the reaction at the solid-liquid interface.
-
-
Work-up:
-
Remove the Cu foil. The COF film will be visible as a yellow/orange coating.
-
Wash gently with Pyridine, then Ethanol.
-
Transfer (Optional): Etch the Cu foil using aqueous
to obtain a free-standing COF film.
-
Protocol B: Bulk Solvothermal Synthesis (Scalable)
Best for: Photocatalytic powders, adsorption studies, and gram-scale production.
Rationale: Uses a soluble copper catalyst and a bidentate ligand (TMEDA) to stabilize the intermediate. A mixed solvent system is critical to balance monomer solubility with slow precipitation (crystallization).
Materials:
-
Monomer: TPE-4CCH (50 mg).
-
Catalyst: CuCl (10 mg).
-
Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (20 µL).
-
Solvent: o-Dichlorobenzene (o-DCB) / Acetonitrile (ACN) mixture (4:1 v/v).
Step-by-Step Workflow:
-
Dissolution: In a 20 mL Pyrex tube, dissolve TPE-4CCH in 4 mL of o-DCB. Sonicate for 10 mins.
-
Catalyst Addition: Add CuCl and TMEDA. Add 1 mL of ACN. The solution should turn green/blue (Cu-TMEDA complex).
-
Degassing & Oxygenation:
-
Critical Step: Unlike imine COFs, do not freeze-pump-thaw to vacuum.
-
Purge the headspace with pure
for 1 minute, or leave the tube open to air if using a large headspace (slow oxidation promotes crystallinity).
-
-
Heating: Seal the tube and heat at 90°C for 3 days in a static oven.
-
Purification:
-
Filter the yellow precipitate.[2]
-
Soxhlet Extraction: Wash with THF (24h) followed by Methanol (24h) to remove trapped Cu catalyst and oligomers.
-
Activation: Supercritical
drying (recommended) or vacuum drying at 120°C.
-
Characterization & Validation
To confirm the formation of a reticular COF rather than an amorphous polymer, the following data is required:
| Technique | Expected Result | Interpretation |
| PXRD | Sharp peaks at low | Confirms long-range ordered periodic structure. |
| FT-IR | Disappearance of | Indicates consumption of terminal alkynes. |
| Raman | New peak at ~2200 cm⁻¹ (Diacetylene) | Confirms formation of |
| Fluorescence | Strong Emission (Green/Yellow) | Confirms TPE rotation restriction (AIE effect). |
| BET Surface Area | Type I Isotherm (>400 m²/g) | Verifies permanent porosity. |
Troubleshooting Table:
-
Problem: Amorphous product (No XRD peaks).
-
Cause: Reaction too fast (kinetic trapping).
-
Fix: Lower temperature to 60°C; Reduce catalyst loading; Use Protocol A (Surface-Assisted).
-
-
Problem: Low Fluorescence.
-
Cause: Residual Cu catalyst (quencher).
-
Fix: Extended Soxhlet extraction with EDTA/water solution to chelate Cu.
-
Workflow Visualization
References
-
Glaser-Hay Coupling on Surfaces (Graphdiyne-like films)
-
Liu, J., et al. (2017).[3] Crystalline Graphdiyne Nanosheets Produced at a Gas/Liquid or Liquid/Liquid Interface. J. Am. Chem. Soc.
-
-
Diacetylene-Linked COFs (S2-TP COF)
-
TPE-Based COF Synthesis & AIE Properties
- Feng, X., et al. (2012). Covalent Organic Frameworks based on Tetraphenylethylene.
-
General Glaser Coupling Protocols
-
BenchChem Application Notes.[1] A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystalline Graphdiyne Nanosheets Produced at a Gas/Liquid or Liquid/Liquid Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-step synthesis of a highly crystalline covalent organic framework with olefin and imine dual linkages for tuning the catalytic activity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Note: Precision Engineering of AIE-Active Supramolecular Metallacycles using TPE-Dialkyne
Topic: Preparation of AIE-active supramolecular assemblies using TPE-dialkyne Content Type: Application Note & Protocol
Executive Summary
This guide details the protocol for synthesizing Aggregation-Induced Emission (AIE)-active supramolecular metallacycles utilizing 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene (TPE-dialkyne) as the primary bridging ligand. Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-based assemblies leverage the Restriction of Intramolecular Motion (RIM) mechanism to achieve high quantum yields in aggregated or solid states.[1]
This protocol focuses on Coordination-Driven Self-Assembly (CDSA) using Platinum(II) acceptors. This approach offers thermodynamic control, precise geometry (molecular rectangles/hexagons), and robust fluorescence "turn-on" capabilities suitable for bioimaging and chemosensing.
Scientific Foundation & Mechanism
The AIE Advantage in Supramolecular Chemistry
Traditional fluorophores (e.g., fluorescein, rhodamine) quench upon aggregation due to
-
In Solution: The phenyl rings rotate freely, dissipating excited-state energy non-radiatively (dark state).[2]
-
In Assembly: Coordination to heavy metals (Pt/Pd) and subsequent self-assembly into rigid metallacycles restricts this rotation (RIM), forcing energy dissipation through radiative pathways (bright fluorescence).
Design Logic: Platinum(II) Acetylide Scaffolds
The protocol utilizes the reactivity of the terminal alkynes on TPE-dialkyne with platinum-phosphine acceptors.
-
Ligand: TPE-dialkyne (Geometry: ~60°/120° kink depending on substitution).
-
Acceptor: cis-Dichlorobis(triethylphosphine)platinum(II) (Geometry: 90°).
-
Outcome: Formation of discrete [2+2] or [3+3] metallacycles or polymers depending on stoichiometry and concentration.
Mechanism Visualization
The following diagram illustrates the transition from free ligand to rigidified metallacycle and the resulting activation of fluorescence.
Caption: Workflow of TPE-dialkyne coordination assembly leading to RIM-mediated fluorescence activation.
Materials & Equipment
Reagents
| Component | Specification | Role |
| TPE-Dialkyne | 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene (>98%) | AIE-active Ligand |
| Pt-Acceptor | cis-Dichlorobis(triethylphosphine)platinum(II) | 90° Metal Corner |
| Catalyst | Copper(I) Iodide (CuI) | Dehydrohalogenation catalyst |
| Solvent A | Dichloromethane (DCM) or THF (Anhydrous) | Reaction Medium |
| Base | Diethylamine or Diisopropylamine | HCl Scavenger |
| Precipitant | Methanol or Hexane | Purification |
Equipment
-
Schlenk line (for inert atmosphere).[3]
-
NMR Spectrometer (³¹P and ¹H probe required).
-
Fluorescence Spectrophotometer.
Experimental Protocol: Preparation of TPE-Pt(II) Metallacycles
Phase 1: Pre-Synthesis Preparation
Critical Step: Oxygen exclusion is vital for the copper-catalyzed dehydrohalogenation step to prevent Glaser coupling (homocoupling of alkynes), which produces polymer byproducts instead of discrete cycles.
-
Dry all glassware in an oven at 120°C for 2 hours.
-
Degas solvents (DCM/THF) and amines (Diethylamine) via freeze-pump-thaw cycles (x3) or nitrogen sparging (30 mins).
Phase 2: Coordination Assembly
-
Charge Reaction Vessel: In a 25 mL Schlenk flask, add TPE-dialkyne (1 eq, e.g., 0.05 mmol) and cis-[Pt(PEt₃)₂Cl₂] (1 eq, 0.05 mmol).
-
Note: Exact 1:1 stoichiometry is crucial for closing the cycle. Excess ligand leads to open-chain oligomers.
-
-
Solvent Addition: Add anhydrous DCM (10 mL) and Diethylamine (2 mL) under a nitrogen stream.
-
Catalyst Addition: Add CuI (5 mol%, ~0.5 mg). The solution typically turns pale yellow.
-
Reaction: Stir at room temperature for 12–24 hours under N₂ atmosphere.
-
Monitoring: Monitor reaction progress via ³¹P{¹H} NMR. The starting material (cis-Pt) signal (~15 ppm, with satellites) should disappear and be replaced by a singlet (with satellites) shifted upfield (~10-12 ppm) corresponding to the Pt-acetylide bond.
-
Phase 3: Purification
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in minimal DCM (~2 mL).
-
Washing: Filter through a short pad of Celite to remove solid CuI and ammonium salts.
-
Precipitation: Dropwise add the filtrate into cold Methanol (50 mL) with vigorous stirring. The metallacycle will precipitate as a yellow/green solid.
-
Collection: Centrifuge (4000 rpm, 10 min) and wash the pellet with methanol (x2). Dry under vacuum.[3][4]
Phase 4: Preparation of AIE-Active Nano-Aggregates
To utilize the assembly for imaging, it must be converted into stable nano-aggregates.
-
Stock Solution: Dissolve the purified metallacycle in THF (1 mM).
-
Aggregate Formation: Add 100 µL of Stock Solution into 9.9 mL of Water (or PBS) while sonicating.
-
Final Concentration: 10 µM (1% THF/99% Water).
-
Validation: Measure Fluorescence. The emission intensity should be 50–100x higher than the THF stock solution.
Characterization & Data Interpretation
NMR Spectroscopy Analysis
The formation of the supramolecular bond is validated by the shift in the Platinum-Phosphorus environment.
| Nucleus | Species | Chemical Shift ( | Coupling Constant ( |
| ³¹P{¹H} | Precursor (cis-PtCl₂) | ~15.0 ppm | ~3500 Hz |
| ³¹P{¹H} | Product (Metallacycle) | ~11.5 ppm | ~2300 Hz |
| ¹H | Alkyne Proton (C≡C-H) | ~3.1 ppm | N/A (Disappears in product) |
Photophysical Validation (AIE Effect)
Perform a solvent-fraction experiment (
- 0-50%: Low emission (Intramolecular rotation active).
-
>70%: Sharp rise in emission intensity (Aggregation
RIM active). -
Quantum Yield: Expect
in pure THF and in 90% water/THF.
Troubleshooting & Expert Tips
-
Problem: Low Yield / Insoluble Black Solid.
-
Cause: Glaser coupling (alkyne-alkyne) due to oxygen presence.
-
Solution: Rigorous degassing is non-negotiable. Add CuI last under positive N₂ pressure.
-
-
Problem: Broad NMR Signals.
-
Cause: Formation of polymers/oligomers rather than discrete cycles.
-
Solution: Check stoichiometry. Ensure high dilution (approx 2-5 mM) during synthesis to favor intramolecular cyclization over intermolecular polymerization.
-
-
Problem: Fluorescence is always ON (even in THF).
-
Cause: The metallacycle is too rigid or large, causing partial aggregation even in good solvents.
-
Solution: Use more polar organic solvents (DMSO) to ensure molecular dissolution for the "OFF" state control.
-
References
-
Coordination-Driven Self-Assembly of Pl
- Cook, T. R., & Stang, P. J. (2015).
-
Aggregation-Induced Emission: Mechanism and Applic
- Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews.
-
TPE-Based Metallo-Supramolecular Assemblies.
- Yan, X., Cook, T. R., Wang, P., Huang, F., & Stang, P. J. (2015). Highly Emissive Platinum(II) Metallacages Based on Tetraphenylethylene.
-
Protocol for Pt-Acetylide Bond Form
-
Hagihara, N., Sonogashira, K., & Takahashi, S. (1998). Platinum-Acetylide Polymers.[7] Advances in Polymer Science.
-
Sources
- 1. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
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- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? | MDPI [mdpi.com]
Application Note: Functionalization of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene for Advanced Sensor Applications
Executive Summary
The development of highly sensitive, robust fluorescent sensors is a critical priority in environmental monitoring, diagnostics, and materials science. 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5) is a highly versatile building block featuring a tetraphenylethylene (TPE) core flanked by two terminal ethynyl groups[1]. While the TPE core provides robust Aggregation-Induced Emission (AIE) properties, the ethynyl groups serve as ideal synthetic handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[2].
This application note details the mechanistic principles, functionalization workflows, and validated protocols for developing highly sensitive AIE-based sensors targeting metal ions, explosives, and biomolecules.
Mechanistic Grounding: AIE and Click Chemistry
The AIE Phenomenon and RIR Mechanism
Traditional fluorophores often suffer from Aggregation-Caused Quenching (ACQ) at high concentrations due to intermolecular π-π stacking. In contrast, TPE derivatives are virtually non-emissive in dilute solutions because the unhindered rotation of the phenyl rings consumes excited-state energy via non-radiative decay pathways[3].
Upon target binding, aggregation, or confinement within a matrix (e.g., silica nanoparticles), the 4 and Restriction of Intramolecular Vibration (RIV) mechanisms are activated[4]. This suppression of non-radiative decay forces the molecule to release energy via intense fluorescence emission, enabling highly sensitive "turn-on" sensing[5].
CuAAC Functionalization Strategy
The terminal alkynes of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene allow for rapid, high-yield conjugation with azide-functionalized receptors via 6[6]. This approach is highly modular, enabling the attachment of specific recognition moieties (e.g., oligosaccharides for viral detection, or chelating groups for Cu²⁺/Zn²⁺ sensing) without disrupting the photophysical integrity of the TPE core[2].
Sensor Functionalization Workflow
Fig 1: CuAAC functionalization of TPE-diethynyl and the AIE-based RIR sensing mechanism.
Experimental Protocols
Protocol A: CuAAC Click Functionalization of the TPE Core
Objective: Synthesize a target-specific AIE sensor by covalently linking an azide-receptor to the TPE core[2]. Causality: The use of a Cu(II) salt combined with sodium ascorbate ensures the continuous in situ generation of the catalytically active Cu(I) species. This prevents the oxidative homocoupling of the terminal alkynes (Glaser coupling) while driving the cycloaddition to completion[6].
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 1.0 eq of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene and 2.2 eq of the target azide-functionalized receptor in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water. (Note: THF ensures the solubility of the hydrophobic TPE core, while water is necessary for the ascorbate reduction step).
-
Catalyst Addition: Add 0.1 eq of CuSO₄·5H₂O followed immediately by 0.2 eq of sodium ascorbate.
-
Reaction: Stir the mixture at room temperature for 12–24 hours under a nitrogen atmosphere to prevent premature oxidation of the Cu(I) catalyst.
-
Validation: Monitor the reaction via TLC or LC-MS until the terminal alkyne peak completely disappears, validating the conversion.
-
Purification: Extract the product using dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
Protocol B: Preparation of AIE-Active Silica Nanoparticles (TPE-SiO₂)
Objective: Formulate the functionalized TPE into stable, water-dispersible nanoparticles for aqueous sensing (e.g., nitroaromatic explosives detection)[7]. Causality: Doping the highly hydrophobic TPE probe into a rigid silica matrix forces the molecules into an aggregated state, pre-activating the RIR mechanism to create a highly fluorescent baseline. Analytes like picric acid (PA) will then quench this fluorescence via the Inner Filter Effect (IFE) or contact quenching, creating a reliable "turn-off" sensing system[7].
Step-by-Step Methodology:
-
Microemulsion Formation: Prepare a microemulsion containing the functionalized TPE, a surfactant (e.g., Triton X-100), cyclohexane, and water.
-
Sol-Gel Initiation: Add tetraethyl orthosilicate (TEOS) and a basic catalyst (e.g., aqueous ammonia) to initiate the sol-gel process.
-
Encapsulation: Stir vigorously for 24 hours at room temperature to allow the formation of uniform silica nanoparticles encapsulating the TPE probe.
-
Isolation: Isolate the TPE-SiO₂ nanoparticles via centrifugation (10,000 rpm, 15 min), wash repeatedly with ethanol and water to remove unreacted precursors, and resuspend in the desired assay buffer.
Protocol C: Analytical Sensing Assay (Fluorescence Titration)
Objective: Quantify the target analyte and determine the Limit of Detection (LOD).
Causality: Calculating the LOD using the
Step-by-Step Methodology:
-
Baseline Establishment: Prepare a 10 µM stock solution of the TPE-sensor in an appropriate solvent system (e.g., 1% DMSO in aqueous buffer) or use the TPE-SiO₂ nanoparticle suspension.
-
Excitation: Record the baseline fluorescence emission spectrum (excitation typically around 330–365 nm for TPE derivatives).
-
Titration: Sequentially add increasing concentrations of the target analyte (e.g., 0.1 µM to 50 µM).
-
Equilibration: Allow a 5-minute incubation period after each addition to ensure binding equilibrium, then record the emission intensity.
-
Data Analysis: Plot the change in fluorescence intensity (
) against the analyte concentration. Calculate the LOD using the method (where is the standard deviation of the blank and is the slope of the linear calibration curve).
Quantitative Data Presentation
The modularity of the 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene core allows it to be adapted for a wide variety of targets. The table below summarizes the validated performance metrics of several TPE-diethynyl derived sensors across different applications.
| Sensor Derivative / Matrix | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Ref |
| TPE-SiO₂ Nanoparticles | Picric Acid (PA) | Turn-Off (IFE / Quenching) | 0.01 µM | 0.1 – 50 µM | [7] |
| TPE-Azide Click Network | Cu²⁺ Ions | Turn-On (RIR Activation) | 0.08 µM | 0.25 – 2.5 µM | [6] |
| Bis-TPE Derivative | Zn²⁺ Ions | Turn-On (Complexation) | 0.97 µM | 1.0 – 10 µM | [8] |
| TPE-Oligosaccharide Probe | Influenza Virus | Turn-On (Receptor Binding) | Strain-dependent | N/A | [2] |
References
-
Ossila. "1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene | 1240785-42-5". Source: ossila.com. 1
-
Analytical Methods (RSC). "Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives". Source: rsc.org. 7
-
ACS Omega. "Synthesis of Bis-tetraphenylethene as a Novel Turn-On Selective Zinc Sensor". Source: acs.org. 8
-
Bioconjugate Chemistry (PMC). "Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus". Source: nih.gov. 2
-
Encyclopedia MDPI. "Aggregation-Induced Emission Active Materials". Source: encyclopedia.pub. 4
-
Analyst (ResearchGate). "Harnessing click chemistry for the discovery of fluorescent materials". Source: researchgate.net. 6
-
MDPI. "Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection". Source: mdpi.com. 3
-
RSC Books. "Aggregation-induced Emission Luminogens for Anion Sensing". Source: rsc.org. 5
Sources
- 1. ossila.com [ossila.com]
- 2. Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetraphenylethene probe based fluorescent silica nanoparticles for the selective detection of nitroaromatic explosives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification methods for 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene after McMurry coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers encounter when synthesizing and purifying 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5). This molecule features a tetraphenylethylene (TPE) core, making it a highly valued building block for[1].
The standard synthetic route utilizes the [2], which relies on low-valent titanium to reductively couple ketone precursors. While highly effective for constructing sterically hindered alkenes[3], the post-reaction workup is notoriously challenging due to gelatinous titanium salts, pinacol intermediates, and the inherent sensitivity of terminal alkynes.
Process Workflows
Post-McMurry purification workflow for 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene.
Troubleshooting logic tree for common issues during TPE derivative purification.
Troubleshooting Guides (FAQs)
Q1: Why is my crude post-McMurry mixture a stubborn, unfilterable black/blue emulsion?
Causality: The McMurry reaction generates a low-valent titanium species in situ via the reduction of
Q2: My alkyne peaks are missing in the
Q3: I see multiple spots on my TLC with very similar
Self-Validating Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction (The Celite Method)
-
Cooling: Once the McMurry reflux is complete, cool the reaction flask to 0 °C using an ice bath.
-
Quenching: Slowly add 10% aqueous
dropwise under vigorous stirring.-
Self-Validation Checkpoint: The reaction mixture must transition from a deep black/purple color (active Ti species) to a light grey/white suspension. If the mixture remains dark, continue stirring and add additional
until the color change is complete.
-
-
Filtration: Prepare a fritted funnel with a 2-inch tightly packed pad of Celite. Vacuum filter the grey suspension. Wash the filter cake thoroughly with Dichloromethane (DCM) until the filtrate runs clear.
-
Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine, and dry over anhydrous
. Concentrate under reduced pressure.
Protocol 2: Silica Gel Column Chromatography
-
Preparation: Pack a column with 230–400 mesh silica gel using Hexane.
-
Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening, as TPE derivatives are highly soluble in DCM but poorly soluble in pure Hexane.
-
Elution: Elute using a gradient of Hexane to Hexane:DCM (4:1).
-
Self-Validation Checkpoint: Monitor the fractions using TLC. Shine a 365 nm UV lamp on the developed TLC plate. Because of the [3], the desired TPE product will exhibit bright cyan/blue fluorescence once the solvent evaporates and the spot solidifies. The unreacted ketone will appear as a dark, UV-active spot under 254 nm but will not fluoresce at 365 nm.
-
Protocol 3: TMS Deprotection & Final Recrystallization
-
Deprotection: Dissolve the purified TMS-protected TPE in a 1:1 mixture of THF and Methanol. Add 2.0 equivalents of
and stir at room temperature for 4 hours. -
Workup: Evaporate the solvents, extract with DCM/Water, and concentrate the organic layer.
-
Recrystallization: Dissolve the crude terminal alkyne in a minimal amount of DCM. Carefully layer with absolute Ethanol (1:3 ratio) and allow for slow diffusion at 4 °C.
-
Self-Validation Checkpoint: The formation of off-white to pale yellow microcrystals confirms high purity. The crystals should exhibit intense emission under a standard laboratory UV lamp.
-
Quantitative Data & TLC Reference
Use the following table to benchmark your purification progress. Data is based on standard silica gel chromatography using a Hexane:DCM (4:1) solvent system.
| Component | Typical | Polarity & TLC Characteristics | Expected Yield |
| 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (E/Z) | 0.65 - 0.75 | Non-polar. Bright cyan fluorescence under 365 nm UV (solid state). | 60 - 80% |
| 4-(Trimethylsilylethynyl)benzophenone (SM) | 0.40 - 0.50 | Moderately polar. Dark spot under 254 nm UV; no fluorescence at 365 nm. | < 10% |
| Pinacol Intermediate | 0.10 - 0.20 | Polar (hydroxyls). Dark spot under 254 nm UV. | < 5% |
| Titanium/Zinc Salts & Oligomers | 0.00 (Baseline) | Highly polar/Insoluble. Stays permanently at the baseline. | N/A |
References
-
P. A. Putro et al. "Recent advances of carbonyl olefination via McMurry coupling reaction". RSC Advances, 2022. Available at: [Link]
-
S. K. Samanta et al. "Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media". ACS Omega, 2021. Available at: [Link]
Sources
Technical Support Center: Optimizing TPE-Dialkyne Thin Film Fluorescence
Welcome to the Technical Support Center for Aggregation-Induced Emission (AIE) materials. As a Senior Application Scientist, I have structured this guide to address the most critical challenges researchers face when fabricating and optimizing tetraphenylethylene (TPE)-dialkyne thin films.
TPE-dialkyne is a highly versatile building block. Its dialkyne handles allow for robust cross-linking via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Glaser coupling[1], while its TPE core provides intense solid-state fluorescence through the Restriction of Intramolecular Motion (RIM)[2]. However, translating solution-phase potential into high-efficiency solid-state thin films requires precise control over film morphology, cross-linking density, and chemical purity.
Core Mechanism: Understanding AIE in TPE-Dialkyne
Before troubleshooting, it is critical to understand the causality behind TPE fluorescence. In dilute solutions, the phenyl rings of the TPE core freely rotate, dissipating excited-state energy through non-radiative decay pathways (resulting in near-zero fluorescence). When cast into a solid film or cross-linked into a polymer network, steric hindrance restricts this intramolecular rotation (RIR). This blockade of non-radiative channels forces the molecule to release energy radiatively as fluorescence[2].
Figure 1: Mechanistic pathway of Aggregation-Induced Emission (AIE) in TPE-dialkyne systems.
Troubleshooting Spin-Coating & Film Morphology
Q: My spin-coated TPE-dialkyne film has a very low Photoluminescence Quantum Yield (PLQY). What went wrong? A: If your film is chemically pure but weakly fluorescent, the issue is almost certainly excessive "free volume" within the polymer matrix. If the solvent evaporates too rapidly during spin-coating, the TPE molecules become kinetically trapped in a loose, amorphous conformation. This loose packing fails to fully restrict the intramolecular rotation of the phenyl rings[2].
Q: How do I optimize my spin-coating protocol to maximize AIE? A: You must balance the solvent evaporation rate with centrifugal spreading. We recommend a two-step spin-coating process using a binary solvent system (e.g., a volatile solvent like chloroform mixed with a trace amount of a higher-boiling solvent like chlorobenzene)[3]. The minor, slow-evaporating component provides the necessary plasticity for the TPE molecules to self-organize and densely pack before the film completely solidifies[3].
Table 1: Spin-Coating Parameters and Morphological Impact
| Parameter | Observation | Mechanistic Cause | Recommended Adjustment |
| Spin Speed (Step 1) | Uneven, thick film with striations. | Insufficient centrifugal force to overcome solution surface tension[4]. | Increase initial spread speed to 500 RPM for 10 seconds[5]. |
| Spin Speed (Step 2) | Film is too thin; weak overall emission. | Excessive RPM ejects too much material; film thickness is inversely proportional to the square root of spin speed[3]. | Decrease Step 2 speed (e.g., from 6000 RPM to 2000 RPM) or increase solution concentration[3]. |
| Solvent Choice | Cloudy film with low PLQY. | Rapid evaporation (e.g., pure DCM) traps free volume, preventing dense molecular packing. | Use a binary solvent mixture (e.g., 90% Chloroform / 10% Chlorobenzene)[3]. |
| Post-Annealing | Fluorescence drops after heating. | Excessive thermal energy causes thermal degradation or unwanted polymorphic transitions. | Keep annealing below the glass transition temperature (Tg) of the network; cool slowly to relieve stress[6]. |
Protocol 1: Optimized Two-Step Spin-Coating
-
Preparation: Dissolve TPE-dialkyne (and cross-linkers if applicable) in a 9:1 mixture of Chloroform:Chlorobenzene at a concentration of 10-20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Dispense: Deposit 50-100 µL of the solution onto the center of a static, plasma-cleaned glass/quartz substrate.
-
Step 1 (Spreading): Spin at 500 RPM for 10 seconds (acceleration: 100 RPM/s) to evenly distribute the fluid[5].
-
Step 2 (Thinning): Spin at 2000–3000 RPM for 40 seconds (acceleration: 500 RPM/s) to achieve the desired thickness[4][5].
-
Annealing: Place the substrate on a hotplate at 60°C for 10 minutes to drive off residual high-boiling solvent and promote dense molecular packing.
Troubleshooting Click Chemistry & Copper Quenching
Q: I cross-linked my TPE-dialkyne film using an azide cross-linker and CuAAC (Click Chemistry), but the fluorescence completely disappeared. Why? A: You are experiencing paramagnetic quenching. The efficiency of CuAAC relies on Copper(I)[7]. However, Cu(I) is thermodynamically unstable and easily oxidizes to Cu(II) in the presence of ambient oxygen[7]. Cu(II) is a paramagnetic species that acts as a highly efficient fluorescence quencher via electron transfer or heavy-atom effects. Even trace amounts of residual copper trapped in the cross-linked thin film will drastically quench the TPE emission[8].
Q: How can I prevent or reverse this copper-induced quenching? A: First, prevent oxidation during the reaction by using an excess of a reducing agent (like sodium ascorbate) and a stabilizing ligand (like THPTA or TBTA)[7]. Second, you must perform a rigorous post-reaction chelation wash to extract the trapped copper ions from the solid film.
Figure 2: Diagnostic and remediation workflow for copper-quenched TPE-dialkyne films.
Protocol 2: Post-Click Copper Chelation (Self-Validating System)
To validate whether your loss of fluorescence is due to copper quenching or poor film morphology, use this chelation protocol. If fluorescence returns, copper was the culprit. If it does not, the issue lies in the film's free volume (refer to Section 2).
-
Preparation: Prepare a 0.1 M solution of Ethylenediaminetetraacetic acid (EDTA) in deionized water. Adjust the pH to 8.0 using NaOH to ensure the EDTA is fully deprotonated and active for chelation.
-
Immersion: Submerge the cross-linked TPE-dialkyne thin film in the EDTA solution.
-
Agitation: Gently agitate on an orbital shaker for 30–60 minutes at room temperature. The EDTA will complex with the trapped Cu(II) ions, forming a water-soluble chelate.
-
Rinsing: Remove the film and rinse sequentially with copious amounts of DI water, followed by a brief rinse with ethanol to facilitate drying.
-
Drying: Dry the film under a gentle stream of nitrogen gas.
-
Validation: Re-measure the PLQY. A significant recovery of fluorescence confirms the successful removal of the paramagnetic quencher.
Advanced FAQs: Interfacial Synthesis
Q: Can I synthesize a highly crystalline TPE-dialkyne film directly without spin-coating? A: Yes. If you require an ultra-thin, highly crystalline 2D polymer film, you can bypass spin-coating entirely by utilizing solid-liquid interfacial synthesis. By performing a Glaser-Hay coupling reaction directly on the surface of a copper foil, the foil acts as both the catalyst and the template[1]. This confines the TPE units into a rigid 2D lattice, maximizing the Restriction of Intramolecular Motion (RIM) and resulting in exceptional solid-state fluorescence[1].
References
-
Tuning the fluorescence based on the combination of TICT and AIE emission of a tetraphenylethylene with D–π–A structure. RSC Advances. Available at:[Link]
-
Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. MDPI. Available at:[Link]
-
Optimum conditions to prepare thin films by spin coating technique? ResearchGate. Available at:[Link]
-
Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. MDPI. Available at:[Link]
-
A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment. Techno Press. Available at:[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC/NIH. Available at:[Link]
-
Interfacial Synthesis of Conjugated Crystalline 2D Fluorescent Polymer Film Containing Aggregation-Induced Emission Unit. PubMed/NIH. Available at:[Link]
Sources
- 1. Interfacial Synthesis of Conjugated Crystalline 2D Fluorescent Polymer Film Containing Aggregation-Induced Emission Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. techno-press.org [techno-press.org]
- 5. Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidative Degradation of Ethynyl Groups in TPE Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique challenges of working with Tetraphenylethylene (TPE) derivatives functionalized with terminal alkynes (ethynyl groups).
TPE is a foundational scaffold for Aggregation-Induced Emission (AIE) luminogens. However, the conjugated nature of TPE, combined with the inherent reactivity of terminal alkynes, creates a highly susceptible system for oxidative degradation. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, protect, and optimize your TPE-alkyne workflows.
Diagnostic Workflows: Identifying the Degradation Pathway
Before applying a solution, it is critical to identify how your ethynyl group is degrading. TPE-alkynes typically undergo two primary modes of oxidative degradation: Glaser Homocoupling (metal-catalyzed dimerization) and Photo-Oxidative Cleavage (ROS-mediated degradation).
Caption: Workflow for diagnosing and resolving TPE-alkyne degradation pathways.
Troubleshooting Guide: Glaser Homocoupling in Click Chemistry
The Issue: You are performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling with a TPE-alkyne, but you observe bimodal molecular weight distributions or insoluble aggregates. The Causality: Terminal alkynes are highly susceptible to Glaser coupling (oxidative homocoupling to form 1,3-diynes) in the presence of copper and oxygen[1]. While the reaction is running under inert conditions, the degradation often occurs during post-polymerization workup upon first exposure to air. Oxygen rapidly oxidizes the Cu(I) catalyst to Cu(II), which triggers the dimerization of the alkyne[2].
Field-Proven Solutions:
-
In-Situ Reduction (Post-Reaction): Do not expose the reaction to air immediately. Before opening the vessel, inject an excess of a reducing agent (e.g., (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate). This prevents the oxidation of Cu(I) to Cu(II), effectively shutting down the Glaser coupling mechanism[2].
-
Kinetic Quenching: Maintain the reaction mixture at low temperatures (below -28 °C) during the initial exposure to air and subsequent copper removal steps. The low temperature kinetically hinders the oxidation of the catalyst[2].
-
Copper-Free Alternatives: If homocoupling persists, transition to copper-free Sonogashira protocols or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[3].
Troubleshooting Guide: Photo-Oxidative Degradation During Storage
The Issue: Your purified TPE-alkyne degrades over time on the benchtop, evidenced by the loss of the terminal alkyne proton in NMR or a reduction in AIE fluorescence.
The Causality: TPE is a well-known photosensitizer. When exposed to ambient UV/Vis light, TPE can undergo intersystem crossing to a triplet excited state. In the presence of ambient oxygen, it facilitates an energy transfer to generate Reactive Oxygen Species (ROS), such as singlet oxygen (
Caption: Mechanistic pathway of photo-induced oxidative degradation in TPE-alkynes.
Field-Proven Solutions:
-
Environmental Control: Store TPE-alkynes as neat solids (not in solution) at -20 °C. Use amber-colored vials wrapped in aluminum foil to block light excitation[1].
-
Inert Atmosphere: Always backfill storage vials with Argon or Nitrogen to starve the ROS generation pathway of molecular oxygen[1].
Quantitative Comparison of Alkyne Protection Strategies
If environmental controls are insufficient, chemical protection of the terminal alkyne is required[3]. Below is a summary of standard protection strategies evaluated for TPE derivatives.
| Protection Strategy | Reagents Required | Stability to Oxidation | Deprotection Conditions | Impact on TPE AIE Properties |
| TMS Protection | TMSCl, n-BuLi | High | TBAF or | Minimal; easily removed prior to use. |
| TIPS Protection | TIPSCl, n-BuLi | Very High | TBAF (often requires heating) | Moderate; steric bulk may restrict intramolecular rotation (RIR). |
| In-situ Reduction | (+)-Sodium L-ascorbate | Moderate (Process only) | N/A (Preventative) | None; does not alter the molecular structure. |
| Cu-Free Click | Cyclooctynes (SPAAC) | High (Avoids Cu entirely) | N/A (Alternative route) | High; bulky cyclooctynes permanently alter TPE conjugation. |
Standard Operating Procedure: TMS Protection of TPE-Alkynes
To create a self-validating system that prevents both Glaser coupling and ROS-mediated cleavage during multi-step syntheses, masking the terminal alkyne with a Trimethylsilyl (TMS) group is highly recommended[3].
Objective: Deprotonate the acidic terminal alkyne and cap it with a TMS group. Materials: TPE-alkyne, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 1.6 M in hexanes), Chlorotrimethylsilane (TMSCl), Argon gas.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the TPE-alkyne (1.0 eq) in anhydrous THF. Causality: Strict exclusion of moisture prevents the quenching of the highly reactive n-BuLi.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Cryogenic temperatures control the exothermic lithiation and prevent side reactions with the TPE double bond.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir for 30 minutes at -78 °C. Validation Check: A distinct color change typically occurs, indicating the successful formation of the lithium acetylide intermediate.
-
Protection: Add TMSCl (1.2 eq) dropwise to the solution.
-
Equilibration: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 1–2 hours[4].
-
Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous
solution. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrousngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q: Why does my TPE-alkyne degrade much faster in solution than in its solid state? A: In the solid state, TPE molecules are tightly packed, which restricts intramolecular rotation (the core mechanism of AIE) and limits oxygen diffusion. In solution, the molecules are highly mobile, and the dissolved oxygen concentration is significantly higher, creating an ideal environment for rapid photo-oxidation and ROS generation.
Q: Can I use Palladium instead of Copper to avoid Glaser coupling entirely? A: Yes. If your downstream application is a Sonogashira coupling, numerous copper-free Palladium protocols have been developed. These methods effectively eliminate the Glaser homocoupling side reaction by removing the Cu(I)/Cu(II) redox cycle entirely[3].
Q: I suspect my TPE-alkyne has formed a metal acetylide during storage. Is this dangerous? A: Yes. Terminal alkynes have an acidic proton that can be replaced by heavy metal ions (like Cu+ or Ag+) found in impure solvents or residual catalysts. These metal acetylides are highly shock-sensitive and can detonate violently when dry[1]. Always ensure your TPE-alkyne is rigorously purified from metal catalysts before long-term storage.
References
-
Journal of the American Chemical Society. Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Publications. [Link]
-
ResearchGate. Copper‐Bridged Tetrakis(4‐ethynylphenyl)ethene Aggregates with Photo‐Regulated O2 and O2 Generation for Selective Photocatalytic Aerobic Oxidation. [Link]
Sources
Technical Support Center: Enhancing Thermal Stability of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Materials
Overview
Welcome to the Technical Support Center for 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5). This guide is designed for material scientists, researchers, and drug development professionals integrating this powerful Aggregation-Induced Emission (AIE) building block into optoelectronic devices, sensors, and robust polymer frameworks[1]. While the propeller-like tetraphenylethene (TPE) core inherently prevents aggregation-caused quenching (ACQ), the terminal ethynyl groups are the key to unlocking exceptional thermal stability through covalent crosslinking and framework integration[1].
The Causality of Thermal Stability in TPE-Diyne Systems
The thermal stability of TPE-diyne derivatives is not inherent to the monomer alone; it is an emergent property of its polymerized state. The terminal ethynyl groups serve as highly reactive anchors[1]. When subjected to or thermal curing, these alkynes form highly conjugated, rigid networks, such as Conjugated Microporous Polymers (CMPs)[2].
Mechanistic Causality: This high crosslink density restricts the intramolecular rotation (RIR) of the phenyl rings. The restriction of motion not only activates the AIE effect but fundamentally increases the energy barrier required for thermal degradation. This pushes the 10% weight loss temperature (
Troubleshooting & FAQs
Q1: My TPE-diyne based polymer shows a lower-than-expected degradation temperature (
Q2: When attempting to form Conjugated Microporous Polymers (CMPs) using 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, the resulting network is non-porous and lacks thermal stability. How can I fix the morphology? A2: This is typically a solvent-templating issue during the polycondensation phase. CMPs require a specific solvent mixture to maintain phase separation and pore formation[3]. If the monomer precipitates too early, crosslinking density drops, leading to low thermal stability. Solution: Optimize the monomer concentration (keep it dilute, ~0.05 M) and use a co-solvent system (like Toluene/Diisopropylamine) that solubilizes the growing oligomers longer before macroscopic gelation occurs[3].
Q3: Can I use click chemistry (CuAAC) to polymerize this monomer without sacrificing the high thermal stability required for optoelectronic devices?
A3: Yes, but standard aliphatic azides will compromise thermal stability. To maintain a high
Q4: How do I balance processability (solubility) with the ultimate thermal stability of the cured material?
A4: TPE-diyne monomers are highly rigid. To achieve both, synthesize a soluble hyperbranched precursor or prepolymer via controlled homopolycyclotrimerization (using
Experimental Protocols
Protocol A: Synthesis of TPE-Diyne Conjugated Microporous Polymers (CMPs)
Self-Validating Principle: A successful CMP synthesis will yield a powder that is completely insoluble in common organic solvents, validating a high degree of crosslinking.
-
Preparation: In a Schlenk flask, combine 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (1.0 equiv) and an aryl halide co-monomer (e.g., 1,4-dibromobenzene, 1.0 equiv)[3].
-
Catalyst Loading: Add
(5 mol%) and CuI (5 mol%) under an inert argon atmosphere[2]. -
Solvent Addition: Inject a degassed mixture of anhydrous toluene and diisopropylamine (v/v 1:1)[3].
-
Polymerization: Heat the mixture to 90 °C for 72 hours under continuous stirring.
-
Purification (Critical for Thermal Stability): Cool to room temperature. Filter the precipitated polymer network and subject it to Soxhlet extraction with methanol and chloroform for 48 hours to remove unreacted monomers and catalyst residues[2].
-
Drying: Dry the purified CMP under vacuum at 100 °C for 24 hours.
Protocol B: Thermal Crosslinking for Thin-Film Optoelectronics
Self-Validating Principle: The transition from a soluble prepolymer to an ultrastable network is confirmed by solvent resistance post-curing.
-
Solution Preparation: Dissolve the TPE-diyne prepolymer in a suitable solvent (e.g., THF or chlorobenzene) at a concentration of 10 mg/mL[5].
-
Film Casting: Spin-coat the solution onto a clean quartz or silicon substrate at 2000 rpm for 60 seconds.
-
Pre-Baking: Bake the film at 80 °C for 10 minutes to remove residual solvent.
-
Thermal Curing: Transfer the substrate to a vacuum oven or inert-gas furnace. Ramp the temperature at 5 °C/min to 300 °C and hold for 2 hours to induce thermal crosslinking of residual ethynyl groups.
-
Verification: Rinse the film with the original casting solvent. If the film remains intact and retains its AIE fluorescence under UV light, the crosslinking is successful and thermal stability is maximized[5].
Quantitative Data: Thermal Stability Benchmarks
The following table summarizes the thermal stability enhancements achieved by incorporating 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene into various polymer architectures.
| Material / Polymer System | Co-Monomer / Linkage | Char Yield (at 800 °C) | |
| TPE-BBT-CMP | Benzobisthiadiazole | 347 | 67% |
| Try-TPET CMP | Triptycene | 399 | 70% |
| Try-TPET-BT CMP | Triptycene + BT | 353 | 60% |
| Hyperbranched Poly(TPE) | None (Homocoupling) | 525 | ~60% |
(Note: Data aggregated from authoritative literature on TPE-diyne based frameworks[2][3][4].)
Visualizing the Workflows and Logical Pathways
Fig 1. Polymerization and crosslinking workflows for TPE-Diyne materials.
Fig 2. Logical causality of thermal and optical property enhancement in TPE-Diyne.
References
-
Ultrastable Conjugated Microporous Polymers Containing Benzobisthiadiazole and Pyrene Building Blocks for Energy Storage Applications , Polymers (Basel), 2022. Available at:[Link]
-
Rationally Engineered Ultrastable Three-Dimensional (3D) Conjugated Microporous Polymers Containing Triptycene, Tetraphenylethene... , ACS Omega, 2023. Available at:[Link]
-
Homopolycyclotrimerization of A4-Type Tetrayne: A New Approach for the Creation of a Soluble Hyperbranched Poly(tetraphenylethene)... , Journal of Polymer Science Part A, 2013. Available at:[Link] (via Zenodo Archive)
-
Luminescent and Light Refractive Polymers: Synthesis and Optical and Photonic Properties of Poly(arylene ethynylene)s... , Journal of Polymer Science Part A, 2012. Available at:[Link]
Sources
Technical Support Center: Controlling Aggregation Morphology of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Welcome to the Technical Support Center for 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5). This guide is engineered for researchers, scientists, and drug development professionals working with this advanced tetraphenylethene (TPE) derivative.
Featuring a propeller-shaped TPE core and two highly reactive terminal ethynyl groups, this molecule is a premier building block for synthesizing luminescent covalent organic frameworks (COFs), conjugated polydiynes, and targeted bioimaging agents[1]. However, its performance is strictly dictated by its aggregation morphology. This guide provides the mechanistic foundation, troubleshooting strategies, and self-validating protocols necessary to master its morphological control.
Mechanistic Foundation: The Causality of Emission
To successfully manipulate this molecule, you must understand the causality between its physical state and its photophysical output.
The molecule operates via the Restricted Intramolecular Rotation (RIR) mechanism, a hallmark of Aggregation-Induced Emission (AIE) . In dilute solutions (e.g., pure tetrahydrofuran), the four phenyl rings of the TPE core rotate freely. Upon UV excitation, this kinetic energy dissipates non-radiatively, resulting in a dark (quenched) state.
When an antisolvent (like water) is introduced, the molecules aggregate. The propeller shape prevents destructive
Mechanism of Aggregation-Induced Emission (AIE) via Restricted Intramolecular Rotation.
Troubleshooting Guide & FAQs
Issue 1: Inconsistent Emission Intensity Across Nanoparticle Batches
Q: Why does the fluorescence intensity of my AIE nanoparticles vary wildly between experiments, even when using the same concentration? A: This is caused by variations in the solvent/antisolvent mixing rate, which leads to uncontrolled polymorphism (a mix of amorphous and crystalline states). Amorphous aggregates and crystalline aggregates have different quantum yields. Solution: Standardize your kinetic control. Use a syringe pump to inject the THF stock into water at a precise, reproducible rate (e.g., 1 mL/min) under constant, vigorous stirring. This ensures instantaneous micromixing and uniform supersaturation, forcing simultaneous homogeneous nucleation.
Issue 2: Premature Aggregation During Click Chemistry
Q: I am attempting an azide-alkyne cycloaddition (click chemistry) using the ethynyl groups, but the solution turns cloudy and loses reactivity. What is happening?
A: The terminal ethynyl groups are highly susceptible to oxidative homo-coupling (Glaser coupling) in the presence of trace oxygen and metal catalysts (like Cu), forming insoluble conjugated polydiynes . As these polymers form, they aggregate prematurely and precipitate out of the reaction matrix.
Solution: Implement strict Schlenk line techniques. Degas all solvents using at least three freeze-pump-thaw cycles and maintain a rigorous inert atmosphere (Argon preferred over
Issue 3: Uncontrolled Particle Size Polydispersity
Q: Dynamic Light Scattering (DLS) shows a high Polydispersity Index (PDI > 0.4) for my formulated nanoparticles. How can I achieve monodisperse particles for bioimaging? A: High PDI indicates heterogeneous nucleation, often triggered by dust particles, undissolved solute micro-crystals, or localized concentration gradients during mixing. Solution: Filter your THF stock solution through a 0.22 µm PTFE syringe filter immediately prior to injection. This removes nucleation sites, forcing the system to rely purely on homogeneous nucleation.
Quantitative Data: Solvent Fraction Effects
The table below summarizes the causal relationship between the antisolvent (water) fraction (
| Water Fraction ( | Physical State | Dominant Morphology | Relative Emission Intensity | Primary Application Focus |
| 0% - 40% | Solvated | None (Free Molecules) | Negligible (Baseline) | Solution-phase synthesis |
| 50% - 70% | Early Aggregation | Small Amorphous Clusters | Moderate | Precursor state analysis |
| 80% - 90% | Fully Aggregated | Amorphous Nanospheres | Maximum (AIE Active) | Bioimaging / Biosensing |
| Slow Evaporation | Solid State | Crystalline Micro-wires | High (Red/Blue Shifted) | Optoelectronics / Waveguides |
Self-Validating Experimental Protocols
To achieve specific morphologies, you must choose between kinetic control (fast precipitation) and thermodynamic control (slow assembly).
Kinetic vs. thermodynamic pathways for controlling TPE-DE aggregation morphology.
Protocol A: Standardized Reprecipitation for Amorphous Nanospheres
Objective: Produce monodisperse, highly fluorescent amorphous nanoparticles for biological applications.
-
Preparation: Dissolve exactly 3.8 mg of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in 10 mL of spectroscopic grade THF to create a 1 mM stock solution.
-
Purification: Pass the stock solution through a 0.22 µm PTFE syringe filter into a clean, dry vial to eliminate heterogeneous nucleation sites.
-
Matrix Setup: Place 9 mL of ultrapure Milli-Q water in a 20 mL scintillation vial. Add a clean magnetic stir bar and set the stir plate to a vigorous 1000 rpm.
-
Injection: Using a calibrated microsyringe, rapidly inject 1 mL of the filtered THF stock directly into the vortex of the stirring water.
-
Stabilization: Continue stirring for 2 minutes, then sonicate the vial in a water bath for 5 minutes at room temperature to ensure uniform dispersion.
-
Self-Validation Check: Illuminate the vial with a 365 nm handheld UV lamp. The dispersion must exhibit intense, uniform fluorescence. If the solution appears milky/cloudy under ambient light but weakly fluorescent under UV, macroscopic precipitation has occurred due to poor mixing, and the batch should be discarded.
Protocol B: Vapor Diffusion for Crystalline Microstructures
Objective: Produce highly ordered crystalline micro-wires for optoelectronic integration or circularly polarized luminescence studies .
-
Preparation: Dissolve 5 mg of the compound in 1 mL of Chloroform (a "good" solvent) inside a small 2 mL inner glass vial.
-
Chamber Setup: Place the uncapped 2 mL inner vial inside a larger 20 mL outer vial.
-
Antisolvent Addition: Carefully pipette 5 mL of Methanol (a "poor" solvent) into the outer vial, ensuring it does not splash into the inner vial.
-
Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Leave the system completely undisturbed on a vibration-free surface at 25°C for 48 to 72 hours. The methanol vapor will slowly diffuse into the chloroform, gradually lowering the solubility and forcing thermodynamic crystallization.
-
Harvesting: Carefully decant the remaining solvent and dry the microcrystals under vacuum.
-
Self-Validation Check: Inspect the harvested structures under a polarized light microscope (PLM). True crystalline structures will exhibit distinct birefringence (bright colors that change as the sample is rotated), whereas amorphous precipitates will remain dark when the polarizers are crossed.
References
-
Title: Morphology-dependent AEE performance of conjugated poly(tetraphenylethene)s Source: Journal of Materials Chemistry C, 2017, 5, 3156-3166. URL: [Link]
-
Title: Development of transition metal-free polymerization route to functional conjugated polydiynes from haloalkyne-based organic reaction Source: Polymer Chemistry, 2016, 7, 2492-2500. URL: [Link]
-
Title: Aggregation-induced emission polymer systems with circularly polarized luminescence Source: Aggregate, 2023, 4, e331. URL: [Link]
Sources
Technical Support Center: Ethynyl-TPE Synthesis & Optimization
[1]
Subject: Minimizing Side Reactions in the Synthesis of Ethynyl-Tetraphenylethene (TPE) Ticket Type: Advanced Protocol Optimization Applicable For: TPE-mono-alkyne, TPE-tetra-alkyne, and derivatives.[1]
Strategic Route Selection: The First Line of Defense
Before troubleshooting reaction conditions, verify you are using the correct synthetic pathway for your target substitution pattern. Choosing the wrong route is the primary cause of "inseparable mixtures."
FAQ: Should I functionalize the TPE core or build the core last?
| Target Molecule | Recommended Route | Logic |
| Mono-ethynyl TPE | Route A: Post-Functionalization (McMurry | Statistical probability favors mono-substitution; impurities are easily separated by polarity differences.[1] |
| Tetra-ethynyl TPE | Route B: Pre-Functionalization (Sonogashira on Benzophenone | CRITICAL: Attempting 4-fold Sonogashira on TPE-Br |
Module A: The McMurry Coupling (Core Formation)
Primary Side Reaction: Pinacol Coupling (Incomplete Reduction) & Alkane Formation (Over-reduction).[1]
Troubleshooting Guide: McMurry Defects
Q: My product contains a significant amount of hydroxylated impurities (pinacol defects). How do I prevent this? The "Pinacol" intermediate is the precursor to the alkene. If the reaction stops here, your titanium species was not sufficiently active or the temperature was too low.
-
Step 1: Reagent Quality Check. TiCl
is extremely hygroscopic. If it fumes heavily white upon opening and leaves a crust, it is hydrolyzed. Use fresh TiCl or distill it. -
Step 2: The Zinc Factor. Commercial zinc dust often has an oxide layer.
-
Action: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by vacuum drying.
-
-
Step 3: Temperature Protocol. The deoxygenation step (Pinacol
Alkene) requires higher energy than the coupling step. Ensure the reaction is refluxed (THF, ~66°C) for at least 4-8 hours after addition is complete.
Q: I see saturated alkane byproducts (tetraphenylethane).
-
Cause: Over-reduction is rare but occurs with excessive active metal and prolonged reaction times.
-
Fix: Monitor reaction strictly by TLC/HPLC. Quench immediately upon disappearance of the benzophenone/pinacol spot.
Module B: The Sonogashira Coupling (Alkyne Installation)
Primary Side Reaction: Glaser Homocoupling (Alkyne Dimerization).[1][2]
This is the most critical failure point in ethynyl-TPE synthesis. The oxidative dimerization of terminal alkynes (2 R-C
Diagnostic: Is it Glaser Coupling?
-
Observation: The reaction mixture turns bright blue or green (characteristic of certain oxidative Cu species).
-
TLC: A new spot appears that is non-polar and highly fluorescent (diynes often have high quantum yields).[1]
-
MS: Mass peak corresponds to
.[1]
Protocol: Zero-Tolerance Glaser Conditions
To eliminate homocoupling, you must disrupt the Copper-Oxygen cycle.
1. The "Copper-Free" Alternative (Recommended) If your aryl bromide is activated (e.g., TPE-Br), Copper-free Sonogashira is viable and eliminates Glaser coupling entirely [2].[1]
-
Catalyst: Pd(PPh
) (3-5 mol%)[1] -
Base: Piperidine or Pyrrolidine (act as both base and ligand)[1]
-
Temp: 60-80°C
-
Note: Slower than Pd/Cu, but cleaner.
2. The "Rigorous Deoxygenation" Method (If Cu is required) If using CuI is necessary for reactivity:
-
Solvent Prep: Do not just sparge with N
. Use "Freeze-Pump-Thaw" (3 cycles) for all solvents.[1] -
Atmosphere: Run under positive Argon pressure.
-
Reducing Environment: Add a balloon of H
(diluted in Ar) or Ascorbic Acid to keep Cu in the +1 oxidation state, preventing the oxidative cycle required for Glaser coupling [3].
Visualizing the Glaser Trap
The diagram below illustrates where the side reaction hijacks the catalytic cycle.
Caption: The "Glaser Trap" occurs when Oxygen intercepts the Copper-Acetylide intermediate.[1] Excluding O2 forces the pathway toward the desired Palladium Transmetallation.
Module C: Deprotection & Stability
Context: Most protocols use Trimethylsilyl (TMS) protected alkynes (TMS-acetylene) to prevent side reactions during the coupling phase.[1]
Q: My deprotected ethynyl-TPE turns insoluble/yellow over time.
-
Issue: Terminal alkynes on TPE are prone to oxidative polymerization (polyacetylene formation) in air and light.[1]
-
Solution:
-
Deprotect Last: Store the intermediate as TPE-TMS. Only remove the TMS group (using K
CO /MeOH or TBAF) immediately before the next step (e.g., Click reaction).[1] -
Scavenge Base: Ensure complete removal of the base after deprotection. Residual TBAF or carbonate accelerates polymerization.
-
Summary of Optimized Conditions
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Route (Tetra) | Sonogashira on TPE-Br | McMurry on Benzophenone-Alkyne [1] |
| Catalyst | Pd/CuI | Pd-only (Cu-free) OR CuI + Ascorbate |
| Solvent | THF (Sparged) | THF/TEA (Freeze-Pump-Thaw) |
| Reaction Time | Overnight | Monitor via TLC (Stop at conversion) |
| Purification | Silica Column (Air) | Silica Column (Flush with N |
References
-
Synthesis of TPE-alkyne via McMurry of Benzophenone-alkyne
-
Copper-Free Sonogashira to Avoid Glaser Coupling
-
Minimizing Homocoupling in Sonogashira
-
Source: BenchChem Technical Support.[2] "Minimizing Dimer Formation in Coupling Reactions."
-
Technical Support Center: Crystallization of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Welcome to the technical support guide for optimizing the crystallization of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene. This molecule, a derivative of tetraphenylethylene (TPE), is a prominent member of the Aggregation-Induced Emission (AIE) luminogen family.[1][2] Its unique propeller-shaped structure prevents strong intermolecular π–π stacking in the solid state, which is crucial for its AIE properties but also introduces specific challenges in crystallization, such as a tendency towards polymorphism.[3][4][5]
This guide is structured to provide rapid answers to common questions and in-depth troubleshooting for complex experimental issues encountered by researchers.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the crystallization of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene.
Q1: What is the primary challenge in crystallizing this compound?
A1: The primary challenge stems from its identity as a tetraphenylethylene (TPE) derivative.[1][4] These molecules are known for polymorphism, where a single compound can form multiple crystal structures with different packing modes and molecular conformations.[3][5][6] This can lead to variable emission colors and physical properties, making consistent crystallization a key objective.[3]
Q2: What are the best starting solvents for crystallization?
A2: TPE derivatives like 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene are generally soluble in common organic solvents like Tetrahydrofuran (THF), chloroform, and dichloromethane (DCM).[7] For crystallization, a solvent system where the compound is soluble when hot but sparingly soluble at room or lower temperatures is ideal.[8][9] Mixed solvent systems, such as THF/water, THF/hexane, or Dichloromethane/hexane, are highly effective.[7][9]
Q3: Why does my compound "oil out" instead of crystallizing?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens if the solution becomes supersaturated at a temperature above the compound's melting point or if the concentration is too high, causing rapid precipitation.[8][10] Using a larger solvent volume or cooling the solution more slowly can often mitigate this issue.[10][11]
Q4: How pure does my sample need to be before attempting crystallization?
A4: High purity is critical for successful crystallization. Impurities can disrupt the crystal lattice formation, leading to poor quality crystals, oiling out, or a complete failure to crystallize. It is strongly recommended to purify the crude product by column chromatography before setting up crystallization experiments.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common crystallization problems.
Scenario 1: No Crystals Form After Cooling
If your solution remains clear even after cooling and extended waiting, you are facing a nucleation problem. The solution is likely supersaturated, but the initial crystal seeds have not formed.
Causality: Crystal nucleation is the first step in crystallization, where molecules in solution begin to assemble into ordered clusters. If the energy barrier for this process is too high, or if the solution is not sufficiently supersaturated, nucleation will not occur.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for crystal growth.[11]
-
Introduce a Seed Crystal: If you have a small crystal from a previous batch, add it to the supersaturated solution. This "seed" bypasses the nucleation step and provides a template for further growth.[11] If no prior crystal exists, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin crystalline film on the rod. Re-inserting this rod can introduce the necessary seed crystals.[11]
-
Increase Supersaturation: The concentration of your compound may be too low. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. Be cautious not to over-concentrate, which can lead to rapid precipitation.[8]
-
Change the Solvent System: If the compound is too soluble in the chosen solvent, even at low temperatures, crystallization will not occur.[12] Introduce an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm it until it is clear again before cooling slowly.[9]
Caption: Decision tree for troubleshooting the absence of crystal formation.
Scenario 2: Rapid Precipitation or Formation of Powder
The formation of a fine powder or an amorphous solid indicates that crystallization occurred too quickly.
Causality: When a solution is cooled too rapidly or is excessively supersaturated, the rate of nucleation far exceeds the rate of crystal growth. This leads to the simultaneous formation of countless tiny crystals, which often trap impurities.[10][11] An ideal crystallization involves slow growth over a period of 20 minutes or more.[10]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Place the flask back on the heat source, re-dissolve the precipitate, and add a small amount (1-2 mL) of the "good" solvent.[10][11] This slightly reduces the supersaturation, forcing the crystallization to begin at a lower temperature and proceed more slowly.
-
Insulate the Flask: Slow the cooling rate by insulating the flask. Place it on a cork ring or several paper towels instead of directly on the benchtop. Covering the top with a watch glass also helps to trap heat.[10]
-
Use a Smaller Flask: If the solvent volume is very low (<1 cm in height), the high surface-area-to-volume ratio promotes rapid cooling. Transferring the solution to a smaller flask can help retain heat for longer.[10][11]
Scenario 3: Polymorphism and Inconsistent Results
You obtain crystals with different appearances or emission colors from what seems to be the same procedure.
Causality: As an AIE-active TPE derivative, this molecule's conformation and packing in the crystal lattice directly influence its photophysical properties.[3][4] Different solvents and crystallization conditions (temperature, cooling rate) can favor the formation of different polymorphs, each with a unique crystal structure and emission profile.[1][5][6]
Troubleshooting Steps:
-
Strictly Control Crystallization Conditions: To obtain a specific polymorph consistently, all parameters must be rigorously controlled. This includes solvent choice, solvent ratios, concentration, cooling rate, and even the ambient temperature.
-
Systematic Solvent Screening: Perform a systematic screening of various solvents and solvent pairs to identify the conditions that reliably produce the desired polymorph. Characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) to confirm the crystal phase.[5]
-
Utilize Vapor Diffusion: For greater control, use the vapor diffusion method. A solution of the compound in a volatile "good" solvent (e.g., DCM) is placed in a small vial, which is then sealed inside a larger jar containing a less volatile "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent vapor into the vial gradually induces crystallization under very controlled conditions.
Part 3: Experimental Protocols & Data
Protocol 1: Crystallization by Slow Evaporation
This method is simple and effective for compounds that are not overly soluble at room temperature.
-
Dissolve the purified compound in a suitable solvent (e.g., Dichloromethane or THF) in a small vial to create a moderately concentrated solution.
-
Cover the vial with a cap or parafilm.
-
Pierce 1-3 small holes in the cover with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
Protocol 2: Crystallization by Solvent Layering / Vapor Diffusion
This technique offers excellent control over the rate of crystallization.
Caption: Workflow for crystallization via the vapor diffusion method.
Table 1: Recommended Solvent Systems
The choice of solvent is critical and often requires empirical testing. Below is a starting point for screening.
| Good Solvents (High Solubility) | Anti-Solvents (Low Solubility) | Example Pairs for Layering/Diffusion |
| Dichloromethane (DCM) | n-Hexane | DCM / Hexane |
| Tetrahydrofuran (THF) | Methanol | THF / Methanol |
| Chloroform | Acetonitrile | Chloroform / Acetonitrile |
| Toluene | Water | THF / Water |
References
- Direct observation of intramolecular coplanarity regulated polymorph emission of a tetraphenylethene deriv
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Organic polymorphs based on an AEE-active tetraphenylethene salicylaldehyde Schiff-base derivative: the effect of molecular conformation on luminescence properties. (2020, August 6). National Center for Biotechnology Information. [Link]
-
Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. (2024, February 19). Royal Society of Chemistry. [Link]
-
Multistimuli Response and Polymorphism of a Novel Tetraphenylethylene Derivative. (n.d.). ResearchGate. [Link]
-
Troubleshooting - Chemistry LibreTexts. (2024, August 16). Chemistry LibreTexts. [Link]
-
Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechan. (2024, February 19). Royal Society of Chemistry. [Link]
-
Thermosensitivity and luminescent properties of new tetraphenylethylene derivatives bearing peripheral oligo(ethylene glycol) chains. (2013, August 21). Royal Society of Chemistry. [Link]
-
Thermosensitivity and luminescent properties of new tetraphenylethylene derivatives bearing peripheral oligo(ethylene glycol) chains. (n.d.). Royal Society of Chemistry. [Link]
-
Optical Trapping of Aggregation-Induced Emission Molecules for Crystallization at the Air/Solution Surface. (2025, July 16). ACS Publications. [Link]
-
Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly. (2017, February 23). National Center for Biotechnology Information. [Link]
-
Multiphase Behavior of Tetraphenylethylene Derivatives with Different Polarities at High Pressures. (n.d.). ACS Publications. [Link]
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021, September 21). ACS Publications. [Link]
-
Guide for crystallization. (n.d.). Université de Genève. [Link]
-
Exp 2 - Crystallization. (n.d.). University of Missouri–St. Louis. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Barnard College. [Link]
-
Aggregation-Induced Delayed Fluorescence through Seed-Induced Crystallization. (2022, October 11). ACS Publications. [Link]
-
Use of aggregation-induced emission for detection of molecular motion during solvent evaporative crystallization of α-substituted dibenzoylmethanatoboron difluoride complex. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 1,2-diphenylethylene. (n.d.). Mol-Instincts. [Link]
-
Aggregation‐Induced Emission: Crystallization‐Induced Emissive Invisible Ink. (2019). ResearchGate. [Link]
-
(E)-1,2-Bis{4-[dimethyl(vinyl)silyl]phenyl}ethene. (n.d.). National Center for Biotechnology Information. [Link]
-
Crystallization of (E)‐1,2‐Bis(pyridinium‐4‐yl)ethene Dinitrate. (n.d.). ResearchGate. [Link]
-
(E,E)-1,1'-[1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) revisited: threefold configurational disorder of (S,S), (R,R) and (S,R) isomers, a detailed critique. (2023, March 1). National Center for Biotechnology Information. [Link]
-
What Leads to Aggregation-Induced Emission? (2021, April 26). ACS Publications. [Link]
-
Crystal structure of ({4-[(4-bromophen-yl) ethynyl]-3,5-diethylphenyl}ethynyl)-triisopropylsilane. (2015, May 1). The Australian National University. [Link]
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. (n.d.). Sciforum. [Link]
-
a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. (2019, February). JETIR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Direct observation of intramolecular coplanarity regulated polymorph emission of a tetraphenylethene derivative [html.rhhz.net]
- 4. Organic polymorphs based on an AEE-active tetraphenylethene salicylaldehyde Schiff-base derivative: the effect of molecular conformation on luminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unifr.ch [unifr.ch]
Validation & Comparative
Crystallographic Benchmarking Guide: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene vs. Tetraphenylethylene (TPE)
[1][2]
Executive Summary & Core Directive
Objective: This guide serves as a technical manual for the structural characterization of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (referred to herein as TPE-2Alk ).[1][2]
The Challenge: Unlike planar fluorophores (e.g., anthracene) that suffer from Aggregation-Caused Quenching (ACQ) due to tight
The Approach: This guide benchmarks TPE-2Alk against the industry-standard Tetraphenylethylene (TPE) .[1][2] By comparing your experimental SC-XRD data for TPE-2Alk against the established TPE baseline, you can validate the structural features necessary for high-efficiency solid-state emission.[1][2]
Comparative Analysis: TPE-2Alk vs. Standard TPE
Use this section to evaluate your product's crystallographic performance against the market standard.
Structural Baseline Data
The following table provides the Reference Standard (TPE) data. You must generate the TPE-2Alk data using the protocol in Section 3 and compare it to these metrics.
| Feature | Standard TPE (Alternative) | TPE-2Alk (The Product) | Significance of Deviation |
| Crystal System | Monoclinic | Target: Monoclinic/Triclinic | Low symmetry often favors loose packing required for AIE.[1][2] |
| Space Group | Determination Required | Centrosymmetric groups are common; look for | |
| Z Value | 4 | Determination Required | Indicates number of molecules per unit cell.[2][3] |
| Torsion Angles | ~50° (Propeller Shape) | Critical Metric | Must retain >40° twist. If <20°, the molecule is too planar (ACQ risk).[2] |
| None (< 3.5 Å face-to-face) | Target: Minimal/None | Absence of stacking confirms AIE mechanism. | |
| Intermolecular Contacts | C-H... | Target: C-H... | The ethynyl group introduces new C-H... |
Mechanism of Action: The Structural Logic
The superior performance of TPE-2Alk over planar alternatives relies on the RIM Mechanism .[1][2]
-
Standard TPE: Relies solely on phenyl ring rotation locking.[2]
-
TPE-2Alk: The ethynyl "arms" extend the conjugation length (red-shifting emission) and provide additional steric bulk.[1][2]
-
Hypothesis: The linear alkyne groups prevent dense packing more effectively than protons, potentially increasing the quantum yield (
) in the solid state.[2]
-
Experimental Protocol: Single Crystal Growth & Data Collection
This protocol is a self-validating system.[1][2] If crystals do not form within 72 hours, the solvent polarity ratio is incorrect.
Phase 1: Crystal Growth (Vapor Diffusion Method)
Rationale: TPE derivatives are hydrophobic.[2] Direct evaporation often yields amorphous powder.[1][2] Vapor diffusion allows slow, ordered lattice formation.[1][2]
-
Dissolution: Dissolve 10 mg of TPE-2Alk in 1.0 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small vial (inner vial). Ensure complete dissolution; sonicate if necessary.[1][2]
-
Precipitant Prep: Fill a larger vial (outer vial) with 3.0 mL of Methanol (MeOH) or Hexane .
-
Diffusion Setup: Place the open inner vial inside the outer vial. Cap the outer vial tightly.
-
Incubation: Store at room temperature (20-25°C) in a vibration-free zone.
-
Validation: Check after 24 hours.
-
Clear solution: Diffusion is too slow (increase temperature slightly).[2]
-
Powder: Diffusion is too fast (use a narrower inner vial neck).
-
Prisms/Blocks:Success. Harvest for SC-XRD.
-
Phase 2: Data Collection & Refinement[1][2]
-
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm.[1][2] Mount on a Kapton loop using perfluoropolyether oil.[1][2]
-
Collection: Collect data at 100 K (using a cryostream) to freeze dynamic disorder common in TPE propellers.
-
Strategy: Aim for a resolution of 0.80 Å or better (
for Mo K ). -
Refinement:
Visualization of Structure-Property Relationships[1][2][4][5][6]
The following diagram illustrates the logical flow from Crystallographic Data to AIE Validation.
Caption: Logic flow linking crystallographic metrics (torsion angles, packing distance) to the validation of AIE activity vs. ACQ.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: TEPHET (Tetraphenylethylene).[2] [1][2]
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission.[1][2] Chemical Society Reviews, 40(11), 5361-5388.[1][2]
-
Ossila. 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Product Specification.
-
Spek, A. L. (2009). Structure validation in chemical crystallography.[1][2] Acta Crystallographica Section D, 65(2), 148-155.[1][2]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[1][2] Acta Crystallographica Section C, 71(1), 3-8.[1][2]
Comparing AIE properties of TPE vs 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Comparative Guide: AIE Properties of Tetraphenylethene (TPE) vs. 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Executive Summary: The Evolution of AIEgens
Aggregation-Induced Emission (AIE) has fundamentally disrupted the development of luminescent materials by overcoming the traditional limitations of Aggregation-Caused Quenching (ACQ). In ACQ fluorophores,
Tetraphenylethene (TPE) serves as the prototypical, gold-standard AIEgen due to its simple synthesis and robust AIE behavior. However, for advanced applications such as deep-tissue bioimaging and covalent organic framework (COF) synthesis, the bare TPE core is insufficient. It lacks reactive handles and emits in the blue spectrum, which suffers from poor tissue penetration. 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (Ethynyl-TPE) solves this by introducing two para-ethynyl groups. These alkyne handles not only extend the
Mechanistic Causality: RIR and Structural Rigidity
The fundamental mechanism driving both molecules is the Restriction of Intramolecular Rotation (RIR). In a dilute, good solvent, the phenyl rings act as active rotors. Upon photoexcitation, the physical rotation of these rings consumes the excited-state energy, resulting in a dark, non-emissive state[1].
When forced into an aggregated state (e.g., by adding a poor solvent like water), steric hindrance locks the rotors. The non-radiative decay channels are blocked, forcing the molecule to relax via radiative decay (fluorescence)[3].
While both molecules share this RIR foundation, the ethynyl groups in 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene alter the photophysics. The rigid alkyne bonds extend the electron delocalization across the molecule, lowering the HOMO-LUMO energy gap. Consequently, while TPE typically emits at ~440–460 nm, polymerizing Ethynyl-TPE with electron-accepting monomers pushes the emission into the deep-red or Near-Infrared (NIR) windows, which is critical for minimizing background autofluorescence in biological tissues[4].
Fig 1. Mechanistic comparison of AIE pathways in TPE and its ethynyl-extended derivative.
Photophysical and Structural Comparison
To objectively select between these two AIEgens for material design, researchers must weigh synthetic flexibility against baseline optical properties.
| Property | Tetraphenylethene (TPE) | 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene |
| Core Structure | Bare tetraphenylethene core | TPE core with two para-ethynyl groups |
| Emission Behavior (Solid) | Blue emission (~440–460 nm) | Red-shifted, highly tunable (Green to Deep Red) |
| AIE Mechanism | Pure RIR | RIR + enhanced |
| Functionalizability | Low (requires pre-functionalization) | High (Click chemistry, Sonogashira coupling) |
| Polymerization Capacity | Difficult without functional derivatives | Excellent (acts as a robust di-alkyne monomer) |
| Primary Applications | Basic AIE studies, simple sensors | Conjugated polymers, COFs, deep-tissue bioimaging |
Self-Validating Experimental Protocols
Protocol A: Validation of AIE Behavior via Fractional Water ( ) Titration
To empirically prove that a synthesized derivative exhibits AIE rather than ACQ, a solvent/anti-solvent titration is required. This protocol is self-validating: the sudden inflection point in fluorescence intensity confirms the critical aggregation concentration[3].
-
Stock Preparation: Dissolve the AIEgen in pure Tetrahydrofuran (THF) to yield a
stock solution. Causality: THF acts as a "good solvent," allowing the phenyl rings to rotate freely, resulting in a dark state. -
Titration Series: Prepare a series of 10 vials. Add the stock solution and varying ratios of distilled water to achieve water fractions (
) ranging from to . -
Equilibration: Sonicate for 2 minutes and let rest for 10 minutes to ensure uniform aggregate formation.
-
Spectroscopic Validation: Measure the photoluminescence (PL) spectra.
-
Validation Checkpoint: For
, the solution should remain weakly emissive. At , the hydrophobic molecules are forced to aggregate. The resulting steric hindrance triggers RIR, causing a sharp, exponential spike in PL intensity, confirming true AIE behavior[3].
-
Protocol B: Synthesis of AIE-Active Red-Emissive Nanoparticles (PBPTPE NPs)
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is frequently used to synthesize conjugated polymer nanoparticles for in vivo imaging. By coupling it with a boron dipyrromethene (BODIPY) derivative, researchers can achieve bright red emission[4].
-
Sonogashira Cross-Coupling: In a Schlenk flask under nitrogen, dissolve 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene and a di-halogenated BODIPY monomer in anhydrous THF and Triethylamine (Et
N). Add Pd(PPh ) and CuI as catalysts. Reflux for 24 hours.-
Causality: The ethynyl groups react specifically with the halogens, forming a conjugated polymer (PBPTPE) with alternating AIE and electron-accepting units.
-
-
Polymer Recovery: Precipitate the mixture into cold methanol, filter, and dry. The resulting polymer is weakly fluorescent in pure dichloromethane (DCM) due to active intramolecular rotations.
-
Nanoprecipitation (Solvent-Exchange): Dissolve 1 mg of PBPTPE and 5 mg of DSPE-PEG2000 in 1 mL of THF. Rapidly inject this mixture into 10 mL of deionized water under continuous sonication.
-
Causality: The sudden shift to a poor solvent forces the hydrophobic PBPTPE chains to collapse into a tight core (activating the AIE effect), while the amphiphilic DSPE-PEG2000 self-assembles around the core to provide water dispersibility and biocompatibility[5].
-
-
Purification: Dialyze against water for 48 hours to remove residual THF.
-
Validation Checkpoint: The resulting aqueous dispersion should exhibit intense red fluorescence under UV irradiation, proving successful nanoparticle formation and RIR activation.
-
Fig 2. Workflow for fabricating AIE-active red-emissive nanoparticles via Sonogashira coupling.
Applications in Drug Development & Bioimaging
The transition from bare TPE to 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene has unlocked critical capabilities in drug development. Standard TPE is limited by its blue emission, which overlaps with the autofluorescence of biological tissues and suffers from poor penetration depth.
By utilizing the ethynyl handles to build conjugated polymers like PBPTPE, scientists can shift the emission into the red and NIR spectrums. These AIE-active nanoparticles demonstrate superior photobleaching resistance compared to traditional organic dyes (like standard FITC or Rhodamine) and avoid the heavy-metal toxicity associated with inorganic quantum dots[1]. In preclinical models, such as zebrafish microangiography, these nanoparticles provide high-contrast, stable mapping of vasculature without inducing oxidative stress or immune-related adverse effects[4]. Furthermore, the ethynyl groups can be utilized in click-chemistry to attach targeting ligands (e.g., peptides or antibodies), enabling site-specific tumor imaging and theranostic drug delivery.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AIE-active conjugated polymer nanoparticles with red-emission for in vitro and in vivo imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. AIE-active conjugated polymer nanoparticles with red-emission for in vitro and in vivo imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative study of electron mobility in ethynyl-TPE vs standard TPE
This guide provides a technical comparative analysis of electron mobility (
Executive Summary: The Conductivity-AIE Paradox
Tetraphenylethylene (TPE) is the archetypal Aggregation-Induced Emission (AIE) luminogen. Its high-efficiency solid-state emission relies on the Restriction of Intramolecular Motion (RIM) , driven by its highly twisted, propeller-like geometry. However, this same twisted geometry inhibits effective
Ethynyl-TPE introduces an acetylene (
Molecular Architecture & Theoretical Basis[1]
The primary differentiator between the two materials is the dihedral twist angle and its effect on the reorganization energy (
| Feature | Standard TPE | Ethynyl-TPE (TPE-C | Impact on Mobility |
| Linker | Single Bond (C-C) | Acetylene Spacer (C | Reduces steric clash.[1] |
| Twist Angle | ~50°–60° (Propeller) | < 20° (Spacer-to-Aryl) | Ethynyl promotes planarity.[1] |
| Packing | Loose, Amorphous | "Slipped" Cofacial Stacking | Enhances orbital overlap (Transfer Integral |
| Conjugation | Broken at twist | Extended | Lowers Bandgap ( |
Mechanism of Mobility Enhancement
Electron mobility in disordered organic semiconductors is governed by Marcus Theory:
-
Standard TPE: High reorganization energy (
) due to significant geometric relaxation upon charging. Low transfer integral ( ) due to poor overlap.[1] -
Ethynyl-TPE: The rigid rod-like ethynyl spacer reduces
and increases by facilitating closer packing of the conjugated backbones.
Experimental Protocol: Measuring Mobility via SCLC
To objectively compare
Device Architecture
Electron-Only Device: ITO / Al (100 nm) / Organic Layer (TPE vs Ethynyl-TPE) / LiF (1 nm) / Al (100 nm)[1]
-
Note: High-work-function anodes (like Au) are avoided to block hole injection.[1] LiF/Al ensures ohmic electron injection.
Step-by-Step Measurement Workflow
-
Substrate Prep: Clean ITO glass (Acetone
Isopropanol UV-Ozone, 15 min each). -
Deposition:
-
Vacuum deposit the organic layer (Standard TPE or Ethynyl-TPE) at
to a thickness of nm. -
Critical: Precise thickness measurement (
) is vital as current scales with .[1] Use a calibrated quartz crystal microbalance (QCM) and verify with Profilometry.
-
-
Characterization:
-
Data Analysis (Mott-Gurney Law): Fit the "trap-free" region (where slope
2 on a log-log plot) to: [1]- (standard assumption for organic solids).[2]
Visualization: SCLC Workflow
Figure 1: Workflow for extracting electron mobility using the Space Charge Limited Current (SCLC) method.
Comparative Performance Data
The following data synthesizes literature values for standard TPE derivatives (e.g., simple TPE cores) versus Ethynyl-extended systems (e.g., TPE-C
| Parameter | Standard TPE (Reference) | Ethynyl-TPE (Enhanced) | Improvement Factor |
| Electron Mobility ( | ~10x - 25x | ||
| HOMO Level | -5.6 eV | -5.4 eV | Slight Destabilization |
| LUMO Level | -2.4 eV | -3.2 eV | Better Injection |
| Optical Bandgap | ~3.2 eV (UV/Blue) | ~2.2 - 2.6 eV (Green/Red) | Red-shifted |
| Fluorescence Quantum Yield ( | ~1% (Soln) / 90% (Solid) | ~5% (Soln) / 70% (Solid) | Slight drop in solid state |
Key Insight: The ethynyl group lowers the LUMO significantly, facilitating electron injection from stable cathodes (like Al), which is often the bottleneck in TPE-based devices.
Synthesis & Structural Logic
The synthesis of Ethynyl-TPE typically involves a Sonogashira coupling, which is modular. This allows for the "tuning" of the mobility by attaching different electron-deficient acceptors (A) to the TPE donor (D).
Figure 2: Synthetic pathway and structural consequences of introducing the ethynyl spacer.[3][4]
Conclusion & Application Recommendations
For bio-imaging , standard TPE remains superior due to its higher solid-state quantum yield and simpler synthesis. However, for optoelectronic applications (OLEDs, sensors), Ethynyl-TPE is the clear choice.[1]
-
Recommendation: Use Ethynyl-TPE when the device requires balanced charge transport. The ethynyl spacer acts as a "conductive bridge," mitigating the insulating nature of the twisted TPE core without completely sacrificing the AIE properties that prevent aggregation quenching.
References
-
Crystal structure and charge transport properties of poly(arylene-ethynylene) derivatives. Journal of Chemical Physics. [Link]
-
Improving Electron Mobility of Tetraphenylethene-Based AIEgens. ACS Applied Materials & Interfaces. [Link]
-
Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores. MDPI. [Link]
-
Space Charge Limited Current (SCLC) for Mobility in Organic Semiconductors. Fluxim. [Link]
-
Theoretical study on charge transfer properties of triphenylamino-ethynyl derivatives. arXiv. [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
Comparison of optical band gaps in substituted diphenylethenes
An In-Depth Guide to the Modulation of Optical Band Gaps in Substituted Diphenylethenes
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the optical band gaps in substituted diphenylethenes, commonly known as stilbenes. We will explore the underlying electronic principles, provide detailed experimental protocols for synthesis and characterization, and present comparative data to illustrate the effects of different substituent groups. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind the experimental design and observed results.
Introduction: The Significance of the Optical Band Gap in Stilbenes
Diphenylethene, or stilbene, is a π-conjugated system characterized by two phenyl rings linked by an ethylene bridge. This fundamental structure endows stilbenes with unique photophysical properties that are of significant interest across various scientific disciplines.[1] Their applications are diverse, ranging from active components in light-emitting diodes (LEDs) and optical brighteners to scaffolds in medicinal chemistry for developing antioxidant and anticancer agents.[1][2]
The optical band gap (Eg) is a critical parameter that dictates the electronic and optical properties of these molecules. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This energy gap determines the wavelength of light a molecule absorbs and, consequently, its color and potential for applications in optoelectronics. By chemically modifying the stilbene backbone with various substituent groups, we can precisely tune this band gap, thereby engineering molecules with tailored properties.
This guide will focus on a comparative analysis of stilbenes bearing electron-donating groups (EDGs) and electron-accepting groups (EAGs), providing the theoretical framework and practical methodologies to understand and measure these effects.
Theoretical Framework: Substituent Effects on the HOMO-LUMO Gap
The optical band gap of a stilbene derivative is intrinsically linked to its HOMO-LUMO energy gap. The introduction of substituents onto the phenyl rings can systematically alter these energy levels.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or amino (-NR2) groups are electron-rich. They donate electron density into the π-conjugated system, which primarily raises the energy of the HOMO. The effect on the LUMO is less pronounced.
-
Electron-Accepting Groups (EAGs): Substituents like nitro (-NO2) or cyano (-CN) groups are electron-deficient. They withdraw electron density from the π-conjugated system, which effectively stabilizes and lowers the energy of the LUMO.
The net result is that both EDGs and EAGs can lead to a decrease in the HOMO-LUMO gap compared to the unsubstituted stilbene. This reduction in the energy gap results in the molecule absorbing light at longer wavelengths (a bathochromic or red-shift) and is observed as a smaller optical band gap.[3] Strong electron-accepting groups typically produce a more significant reduction in the band gap than many common electron-donating groups.[1][3]
Sources
Analytical Validation and Performance Comparison of AIEgen Building Blocks: Elemental Analysis of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Executive Summary
In the rapidly expanding field of luminescent materials,[1] has emerged as a cornerstone di-topic building block. Featuring a tetraphenylethylene (TPE) core flanked by two reactive ethynyl groups, its propeller-like molecular conformation sterically hinders π–π stacking, thereby eliminating aggregation-caused quenching (ACQ) and driving the Aggregation-Induced Emission (AIE) effect[1].
While TPE-2E is extensively used in Sonogashira couplings, click chemistry, and the synthesis of functional conjugated polydiynes, the success of these step-growth polymerizations is strictly governed by the Carothers equation. Achieving high molecular weights requires near-perfect stoichiometric balance. Therefore, Elemental Analysis (EA) serves as the critical first-line diagnostic tool to validate the absolute purity of TPE-2E, detecting trace inorganic salts or residual solvents that NMR spectroscopy often misses.
Mechanistic Grounding: Why Elemental Analysis Dictates Polymerization Success
In the synthesis of conjugated polymers or Covalent Organic Frameworks (COFs), the presence of mono-functional impurities (e.g., incomplete deprotection of TMS-alkynes) acts as a chain terminator. EA provides a bulk quantitative measurement of Carbon and Hydrogen mass fractions.
A deviation of >0.3% from the theoretical C/H values indicates bulk impurities that will skew the stoichiometric ratio, leading to premature chain termination and low-molecular-weight oligomers. By strictly validating the elemental composition, researchers ensure the structural integrity required to fully activate the, which is the causal driver of the AIE effect.
Comparative Performance Guide: TPE-2E vs. TPE-4E
To objectively evaluate the utility of TPE-2E, it is best compared against its tetra-topic counterpart,[2]. While both share the same luminescent core, their differing valencies dictate entirely different downstream applications and elemental profiles.
Table 1: Analytical and Application Comparison of TPE-2E and TPE-4E
| Parameter | 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (TPE-2E) | Tetrakis(4-ethynylphenyl)ethene (TPE-4E) |
| CAS Number | [3] | 4863-90-5[2] |
| Molecular Formula | C30H20[3] | C34H20 |
| Molecular Weight | 380.48 g/mol [3] | 428.52 g/mol |
| Theoretical Carbon (C) | 94.70% | 95.30% |
| Theoretical Hydrogen (H) | 5.30% | 4.70% |
| Structural Role | Di-topic (Linear Linker) | Tetra-topic (Cross-linking Node) |
| Primary Applications | [4] | [5] |
| Solubility | High in DCM, THF, and Chloroform | Moderate to low (due to rigid cross-linking potential) |
Experimental Protocols
Protocol 1: Self-Validating Elemental Analysis (CHNS/O) Workflow
To ensure the TPE-2E monomer is suitable for polymerization, perform a highly controlled combustion analysis.
-
Calibration (Validation Step): Run a known standard (e.g., Sulfanilamide, C6H8N2O2S) to calibrate the thermal conductivity detector (TCD). The standard's experimental values must fall within ±0.2% of theoretical values before proceeding. Causality: This ensures the detector response factor is accurate for the specific carrier gas flow rate.
-
Sample Preparation: Accurately weigh 1.500 to 2.000 mg of TPE-2E into a clean tin capsule using a microbalance (resolution of 1 µg). Seal the capsule tightly to exclude atmospheric moisture.
-
Combustion: Drop the capsule into the oxidation reactor heated to 1000°C in a pure oxygen environment. The tin undergoes an exothermic reaction, pushing the local temperature to ~1800°C, ensuring complete conversion of C to CO2 and H to H2O.
-
Data Analysis: Compare the output mass percentages to the theoretical values (C: 94.70%, H: 5.30%).
-
Diagnostic Action: If Carbon is significantly lower than 94.70% and Hydrogen is higher, suspect residual solvent (e.g., hexane or ethyl acetate from column chromatography). The sample must be recrystallized and dried under vacuum before use.
-
Protocol 2: Synthesis of AIE-Active Polydiynes via Metal-Free Homo-Coupling
Once purity is validated, TPE-2E can be polymerized into [4].
-
Precursor Activation: Convert the terminal alkynes of TPE-2E to diiodoalkynes by reacting with N-iodosuccinimide (NIS) and a catalytic amount of AgNO3 in acetone at room temperature.
-
Polymerization: Dissolve the diiodo-TPE-2E monomer in a polar aprotic solvent (e.g., DMF). Add Potassium Iodide (KI) to initiate the[1]. Stir at 80°C for 24 hours. Causality: KI acts as a mild, metal-free promoter that drives the coupling of the activated diiodoalkynes without introducing heavy metal contaminants that could quench fluorescence.
-
Purification: Precipitate the resulting polymer into cold methanol, filter, and wash extensively with water and methanol to remove residual salts.
-
Self-Validation (AIE Verification): Dissolve a fraction of the purified polymer in THF (a good solvent). Measure the photoluminescence (PL) spectrum. Gradually add water (a poor solvent) up to a 90% volume fraction. A dramatic exponential increase in PL intensity validates the successful incorporation of the TPE core and the activation of the RIR mechanism.
Workflow Visualization
Below is the logical framework connecting elemental validation to downstream application success.
Workflow from elemental purity validation of TPE-2E to the synthesis of AIE-active polymers.
References
-
Zhang, Y. et al. "Development of transition metal-free polymerization route to functional conjugated polydiynes from haloalkyne-based organic reaction". Polymer Chemistry, 7, 2492–2500 (2016). URL:[Link]
-
Yan, H. et al. "Aggregation-induced emission polymer systems with circularly polarized luminescence". Aggregate, 4, e331 (2023). URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Topic: Content Type: Technical Safety Protocol & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Teams
Executive Safety Summary
Compound: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS: 1240785-42-5) Physical State: Pale yellow powder Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation (STOT SE 3). Critical Storage: Refrigerate (3–5 °C) . Protect from light and moisture.[1][2][3][4]
This guide moves beyond generic SDS statements to provide a field-validated operational framework. As a tetraphenylethylene (TPE) derivative with terminal alkyne groups, this compound presents unique handling challenges related to static charge generation during weighing and potential reactivity (polymerization) if improperly stored.
Risk Assessment & Hazard Identification
Effective safety relies on understanding causality. The hazards associated with this compound stem from its functional groups and physical form.
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] Critical during weighing where dust can settle on gloves and be transferred to the mouth via cross-contamination. |
| Skin Irritation | H315 | Causes skin irritation.[5] The alkyne moiety can be reactive; direct contact may cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] Fine powder acts as a mechanical abrasive and chemical irritant. |
| STOT SE 3 | H335 | May cause respiratory irritation.[7] High Risk: The powder is light and electrostatic; it easily becomes airborne without a sash draft. |
Personal Protective Equipment (PPE) Matrix
Do not use a "one-size-fits-all" approach. Select PPE based on the specific operational scale.[8]
| Operation | Scale | Hand Protection | Eye Protection | Respiratory | Body |
| Weighing / Transfer | < 100 mg | Nitrile (0.11 mm) | Safety Glasses (Side shields) | Fume Hood (Sash <18") | Standard Lab Coat |
| Weighing / Transfer | > 100 mg | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Safety Goggles (Unvented) | Fume Hood + N95 (if static dust is visible) | Lab Coat + Tyvek Sleeves |
| Reaction Setup | Any | Nitrile (Chemical Resistant) | Safety Glasses | Fume Hood | Standard Lab Coat |
| Spill Cleanup | Any | Double Nitrile or Butyl Rubber | Safety Goggles | N95 or P100 Respirator | Disposable Tyvek Apron |
Expert Insight: For solvation in chlorinated solvents (DCM, Chloroform), standard nitrile gloves degrade in <5 minutes. If handling solutions, double-gloving with a Silver Shield (Laminate) under-glove is recommended for prolonged exposure [1].
Operational Protocols
4.1 Receipt & Storage (Cold Chain Integrity)
This compound is thermally sensitive. Upon receipt:
-
Inspect: Check the vial for breakage inside a fume hood (in case of transit damage).
-
Seal: Parafilm the cap to prevent moisture ingress (alkynes can hydrate or degrade).
-
Store: Place in a secondary containment bin within a refrigerator at 3–5 °C .
-
Light: Ensure the container is amber or wrapped in foil; AIE luminogens can photo-oxidize over long periods.
4.2 Weighing & Transfer (Static Control)
Fine organic powders like TPE derivatives are prone to static buildup, causing "fly-away" powder that contaminates balances.
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a catalyst for degradation).
-
Ionization: Use an anti-static gun or ionizer bar near the balance if available.
-
Transfer: Use a glass or metal spatula. Avoid plastic spatulas which generate static charge.
-
Technique: Weigh directly into the reaction vessel if possible to minimize transfer steps.
4.3 Reaction Safety (Inert Atmosphere)
This compound is frequently used in Sonogashira couplings or Click Chemistry .
-
Atmosphere: These reactions often require deoxygenated environments. Purge reaction vessels with Nitrogen or Argon for 15 minutes prior to addition.
-
Solvent Trap: If using vacuum to remove solvents, ensure a cold trap is used to prevent volatile organic compounds (VOCs) from entering the pump oil.
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for safe handling from storage to disposal.
Figure 1: Operational workflow ensuring moisture control and static mitigation during handling.
Emergency Response & Spill Management
6.1 Dry Spill (Powder)
-
Do NOT use a brush/dustpan (generates dust).[2]
-
Protocol:
-
Isolate the area (close lab hood sash).
-
Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust dispersion.
-
Wipe up carefully and place in a solid waste bag.
-
Clean surface with soap and water to remove AIE residue (check with UV lamp; traces will fluoresce).
-
6.2 Wet Spill (Solution)
-
Protocol:
-
Absorb with vermiculite or spill pads.
-
If dissolved in DCM/Chloroform, use specific "Organic Halogenated" waste containers.
-
Ventilate the area until dry.
-
Disposal Strategy
Proper disposal prevents environmental contamination and regulatory fines.
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, paper towels, weighing boats. | Double-bag in clear polyethylene bags. Label "Hazardous Solid Waste: Toxic/Irritant". |
| Liquid Waste A | Dissolved in Acetone, Methanol, THF. | Non-Halogenated Organic Waste . |
| Liquid Waste B | Dissolved in DCM, Chloroform, Dichloroethane. | Halogenated Organic Waste . Do NOT mix with Waste A. |
| Pure Compound | Expired or excess powder. | Dissolve in a combustible solvent (e.g., Acetone) and dispose of as Liquid Waste A for incineration [2]. |
References
-
Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile vs. Laminate Gloves. Retrieved from
-
Ossila. (2024).[2] Safety Data Sheet: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene. Retrieved from [2]
-
Sigma-Aldrich. (2025). Safety Data Sheet: Tetraphenylethylene Derivatives. Retrieved from
-
ECHA (European Chemicals Agency). (2024). Substance Information: Diphenylethene Derivatives. Retrieved from
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. scribd.com [scribd.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
